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  • Product: 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline
  • CAS: 1054316-88-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, and the applications of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline. This compound has em...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, and the applications of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline. This compound has emerged as a valuable building block in medicinal chemistry, particularly in the development of novel kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Significance

3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a substituted aniline derivative that incorporates a fluorine atom and a tetrahydropyran moiety. The presence of the fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive feature in drug design. The tetrahydropyran ring is a common motif in medicinal chemistry known to improve pharmacokinetic properties such as solubility and metabolic stability.[1] Consequently, this compound serves as a key intermediate in the synthesis of complex bioactive molecules, including potent and selective kinase inhibitors for therapeutic areas such as oncology.[2][3]

Physicochemical Properties

While extensive experimental data for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is not widely published, its key properties can be summarized as follows. It is important to note that some of these values are estimated based on the properties of structurally similar compounds.

PropertyValueSource/Comment
IUPAC Name 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline-
CAS Number 1054316-88-9[4]
Molecular Formula C₁₁H₁₄FNO₂[4]
Molecular Weight 211.23 g/mol Calculated
Appearance Expected to be a solid at room temperatureBased on similar anilines
Melting Point Not available in searched literature.-
Boiling Point Not available in searched literature.-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Inferred from structure

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the tetrahydropyran ring.

  • Aromatic Protons (δ 6.5-7.0 ppm): Three signals corresponding to the protons on the substituted benzene ring. The fluorine and amine groups will influence their chemical shifts and coupling patterns.

  • Tetrahydropyran Protons (δ 1.5-4.0 ppm): A set of multiplets for the methylene protons of the tetrahydropyran ring. The protons adjacent to the oxygen atom will be the most downfield.

  • Amine Protons (δ 3.5-4.5 ppm): A broad singlet for the -NH₂ protons, which can exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons (δ 110-160 ppm): Six signals for the carbons of the benzene ring. The carbons attached to the fluorine, oxygen, and nitrogen atoms will have characteristic chemical shifts.

  • Tetrahydropyran Carbons (δ 25-70 ppm): Four signals corresponding to the carbons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching (3300-3500 cm⁻¹): A pair of bands characteristic of a primary amine.

  • C-O Stretching (1000-1300 cm⁻¹): Strong bands corresponding to the ether linkage.

  • C-F Stretching (1000-1400 cm⁻¹): A strong absorption band for the carbon-fluorine bond.

  • Aromatic C=C Stretching (1450-1600 cm⁻¹): Several bands in this region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): Expected at m/z = 211.

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of the tetrahydropyran moiety or other parts of the molecule.

Synthesis Protocol

A plausible and efficient synthetic route to 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline involves a two-step process starting from a commercially available nitrobenzene derivative. This proposed protocol is based on established synthetic methodologies for similar compounds.[5]

Synthesis_Workflow A 1,2-Difluoro-4-nitrobenzene C Intermediate: 4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran A->C Nucleophilic Aromatic Substitution (SNAr) B Tetrahydro-2H-pyran-4-ol B->C D 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline C->D Nitro Group Reduction

Caption: Synthetic workflow for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline.

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran

This step involves a nucleophilic aromatic substitution reaction where the hydroxyl group of tetrahydro-2H-pyran-4-ol displaces a fluorine atom on the nitrobenzene ring.

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Tetrahydro-2H-pyran-4-ol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

Procedure:

  • To a solution of tetrahydro-2H-pyran-4-ol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-difluoro-4-nitrobenzene to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-(2-fluoro-4-nitrophenoxy)tetrahydro-2H-pyran.

Step 2: Synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

The final step is the reduction of the nitro group of the intermediate to an amine.

Materials:

  • 4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran

  • Iron powder (Fe) and ammonium chloride (NH₄Cl), or catalytic hydrogenation (e.g., H₂, Pd/C)

  • Ethanol (EtOH) and water

Procedure (using Fe/NH₄Cl):

  • Suspend 4-(2-fluoro-4-nitrophenoxy)tetrahydro-2H-pyran and ammonium chloride in a mixture of ethanol and water.

  • Heat the mixture to reflux and add iron powder portion-wise.

  • Continue refluxing and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline.

Applications in Drug Discovery

The primary application of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is as a crucial building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The aniline moiety provides a key attachment point for building more complex structures, while the fluoro and tetrahydropyranyloxy substituents confer desirable drug-like properties.

Kinase Inhibitors

This compound has been incorporated into the structures of potent inhibitors of several kinases, including:

  • Activin-like kinase 5 (ALK5): ALK5 is a transforming growth factor-β (TGF-β) type I receptor kinase, and its inhibition is a promising strategy for the treatment of cancer and fibrosis.[2][6]

  • c-Src and Abl Kinases: These non-receptor tyrosine kinases are implicated in cancer progression, and their dual inhibition is a validated therapeutic approach.[3]

Drug_Discovery_Pathway A 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline B Further Synthetic Modifications A->B C Active Pharmaceutical Ingredient (API) B->C D Kinase Inhibitor (e.g., ALK5, c-Src/Abl) C->D Biological Target

Caption: Role of the title compound in the drug discovery pipeline.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a valuable and versatile intermediate in medicinal chemistry. Its unique combination of a reactive aniline core with property-modulating fluorine and tetrahydropyran substituents makes it a sought-after building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further exploration of its potential in drug discovery and development.

References

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • PubMed. (2022, April 1). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Retrieved from [Link]

  • PubMed. (2006, November 2). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved from [Link]

Sources

Exploratory

Advanced Synthetic and Application Profiling of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

Executive Summary In the landscape of modern medicinal chemistry and target-oriented synthesis (TOS), the selection of precise chemical building blocks is paramount to a drug candidate's clinical success. 3-Fluoro-4-(tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and target-oriented synthesis (TOS), the selection of precise chemical building blocks is paramount to a drug candidate's clinical success. 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (CAS Registry Number: 1054316-88-9 ) is a highly specialized, multifunctional aniline derivative utilized extensively in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1].

As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a carefully engineered pharmacophore. This whitepaper provides an in-depth technical guide on the structural rationale, self-validating synthetic protocols, and drug discovery applications of this critical building block.

Structural Rationale & Physicochemical Profiling

The structural design of 3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a masterclass in property-based drug design (PBDD). Every functional group serves a distinct causality in modulating pharmacokinetics (PK) and pharmacodynamics (PD):

  • Aniline Core ( NH2​ ) : Provides a highly reactive nucleophilic handle for Buchwald-Hartwig cross-couplings, amide bond formations, and urea synthesis.

  • Ortho-Fluorine (3-Position) : The incorporation of a highly electronegative fluorine atom ortho to the ether linkage serves three purposes. First, it sterically and electronically blocks cytochrome P450-mediated aromatic oxidation. Second, it lowers the pKa​ of the aniline, increasing the metabolic stability of the resulting amide/urea. Third, it can engage in multipolar interactions or halogen bonding within target protein pockets.

  • Tetrahydropyran (THP) Ring (4-Position) : Replacing a traditional lipophilic phenyl or cyclohexyl ring with a THP moiety drastically reduces the overall lipophilicity (LogP) and increases the topological polar surface area (TPSA). The oxygen atom in the THP ring acts as a hydrogen bond acceptor, typically projecting into the solvent-exposed channel of a kinase active site, thereby enhancing aqueous solubility and oral bioavailability.

Table 1: Physicochemical and Structural Properties
PropertyValue
CAS Registry Number 1054316-88-9
Chemical Name 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline
Synonyms 3-Fluoro-4-(oxan-4-yloxy)aniline[2]
Molecular Formula C11​H14​FNO2​
Molecular Weight 211.23 g/mol
Topological Polar Surface Area (TPSA) 35.2 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Rotatable Bonds 3

De Novo Synthesis & Scale-Up Protocol

The synthesis of 3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline relies on a highly regioselective two-step sequence starting from the commercially available 3,4-difluoronitrobenzene[3]. This protocol is designed to be a self-validating system : the inherent electronic properties of the starting material dictate the regiochemical outcome, minimizing the need for complex chiral auxiliaries or protecting groups.

Step 1: Regioselective Nucleophilic Aromatic Substitution ( SN​Ar )
  • Causality & Logic : In 3,4-difluoronitrobenzene, the nitro group strongly withdraws electron density via resonance from the ortho and para positions. Consequently, the fluorine atom at the 4-position (para to the nitro group) is highly activated towards nucleophilic attack by the alkoxide of tetrahydro-2H-pyran-4-ol. The fluorine at the 3-position (meta to the nitro group) lacks this resonance activation and remains intact, ensuring strict regiocontrol[4].

  • Protocol :

    • Charge a dry, nitrogen-purged reactor with tetrahydro-2H-pyran-4-ol (1.1 equiv) and anhydrous N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes to generate the active alkoxide nucleophile.

    • Add 3,4-difluoronitrobenzene (1.0 equiv) dropwise to maintain the internal temperature below 5 °C.

    • Warm the reaction to room temperature and stir for 4-6 hours.

    • Self-Validation : Monitor via LC-MS. The displacement of a single fluorine atom by the THP-alkoxide results in a characteristic mass shift to the intermediate 3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)nitrobenzene.

    • Quench with ice water, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Step 2: Catalytic Nitro Reduction
  • Causality & Logic : The reduction of the nitro group must be performed under conditions mild enough to prevent hydrodefluorination (unwanted cleavage of the C-F bond). Standard palladium on carbon (Pd/C) with hydrogen gas at atmospheric pressure provides a chemoselective reduction pathway.

  • Protocol :

    • Dissolve the nitro intermediate in analytical-grade methanol.

    • Add 10% Pd/C (10% w/w) carefully under an argon blanket.

    • Purge the reaction vessel with hydrogen gas and stir vigorously under a hydrogen balloon for 12 hours at room temperature.

    • Self-Validation : The reduction is visually validated by the cessation of hydrogen uptake and analytically confirmed by a shift in the UV absorption maximum, alongside the appearance of the [M+H]+ 212.2 peak in LC-MS.

    • Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate to yield the pure title aniline (CAS: 1054316-88-9).

SynthesisWorkflow SM1 3,4-Difluoronitrobenzene (Electrophile) Step1 Step 1: SNAr NaH, DMF, 0°C to RT Regioselective para-attack SM1->Step1 SM2 Tetrahydro-2H-pyran-4-ol (Nucleophile) SM2->Step1 Int1 3-Fluoro-4-(oxan-4-yloxy) nitrobenzene Step1->Int1 Step2 Step 2: Reduction H2, 10% Pd/C, MeOH Chemoselective Int1->Step2 Product 3-Fluoro-4-(tetrahydro-2H- pyran-4-yloxy)aniline CAS: 1054316-88-9 Step2->Product

Synthetic workflow for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline via regioselective SNAr.

Applications in Target-Oriented Synthesis (TOS)

In the realm of kinase inhibitor design, 3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is frequently employed as the "tail" segment of Type II or Type I½ kinase inhibitors. When coupled with a heterocyclic core (e.g., pyrimidine, quinoline, or indazole) via an amide or urea linkage, the resulting molecule exhibits a highly optimized binding mode.

The amide/urea NH acts as a critical hydrogen bond donor to the kinase hinge region or the DFG-out motif. Concurrently, the 3-fluoro-4-THP-phenyl ring occupies a deep hydrophobic pocket. The THP oxygen is strategically positioned to point towards the solvent interface, mitigating the entropic penalty of binding and maintaining favorable pharmacokinetics.

PharmacophoreLogic Aniline Aniline (NH2) Core Kinase Kinase Target Binding Aniline->Kinase H-bond to Hinge/DFG Fluorine Ortho-Fluorine (F) Fluorine->Kinase Halogen bonding PK Pharmacokinetics (PK) Fluorine->PK Blocks CYP450 oxidation THP Tetrahydropyran (THP) THP->Kinase Solvent channel projection THP->PK Lowers LogP, Increases Solubility

Pharmacophore mapping and logical relationships of the building block in drug design.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized building block prior to downstream coupling, the following analytical standards must be met:

  • LC-MS : Electrospray ionization (ESI) must yield a prominent [M+H]+ peak at m/z 212.2.

  • 1 H NMR (400 MHz, DMSO- d6​ ) : Key diagnostic peaks include the THP ring protons (multiplets at ~1.5–2.0 ppm and ~3.4–3.9 ppm), the aromatic protons (a complex ABX spin system around 6.4–7.0 ppm due to H-F and H-H coupling), and a broad singlet for the primary amine ( −NH2​ ) around 5.0 ppm.

  • 19 F NMR (376 MHz, DMSO- d6​ ) : A single peak around -132 ppm, confirming the presence of the single aromatic fluorine atom and the absence of defluorinated impurities.

References

  • Title : 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline Compound Summary Source : PubChem, National Center for Biotechnology Information (NIH) URL : [Link]

  • Title : A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid Source : Pharmaceuticals (MDPI) URL :[Link]

  • Title : Aromatic Nucleophilic Substitution ( SN​Ar ) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase Source : Journal of the American Society for Mass Spectrometry (ACS Publications) URL :[Link]

Sources

Foundational

Toxicity and safety data sheet (SDS) for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

An in-depth technical guide to the toxicity and safety of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline, a novel compound with significant potential in research and development, requires a thorough understanding of its...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the toxicity and safety of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline, a novel compound with significant potential in research and development, requires a thorough understanding of its potential hazards. As a Senior Application Scientist, it is imperative to provide a clear, scientifically grounded assessment to ensure the safety of all personnel handling this substance.

Disclaimer: Specific toxicological data for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is not publicly available. This guide has been constructed using a chemical analog approach, a standard and scientifically recognized method for estimating the hazards of a new chemical substance. The primary analogs used for this assessment are 4-Fluoroaniline and 4-Aminotetrahydropyran , which represent the core chemical moieties of the target compound. All recommendations herein are based on the known hazards of these surrogates.

Introduction: A Structural-Toxicological Perspective

3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a substituted aromatic amine. Its structure combines two key functional groups that dictate its potential toxicological profile:

  • The Fluoroaniline Core: Aromatic amines are a class of compounds recognized for a range of health hazards, including acute toxicity, carcinogenicity, and the ability to be readily absorbed through the skin.[1][2] The fluorine substituent can modify the metabolic pathways and reactivity of the molecule.

  • The Tetrahydropyran Ether Moiety: The tetrahydropyran group is a common feature in many pharmaceutical compounds and is generally considered to have a lower toxicity profile than the aromatic amine core. However, it influences the compound's solubility and pharmacokinetic properties.

This guide will deconstruct the potential hazards by examining the data available for its structural analogs, providing a robust, albeit inferred, safety profile.

Hazard Identification and Classification: An Analog-Based Assessment

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) data for 4-fluoroaniline and 4-aminotetrahydropyran, the following classification for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is proposed.[3][4][5][6][7]

Table 1: Inferred GHS Classification for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage
CarcinogenicityCategory 2WarningH351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)Category 2WarningH373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-TermCategory 2(No Signal Word)H411: Toxic to aquatic life with long lasting effects

Toxicological Profile: Understanding the Health Risks

The primary health risks are driven by the aromatic amine functionality. Aromatic amines are known to exert their toxicity through metabolic activation, primarily in the liver, to reactive intermediates that can bind to DNA and other macromolecules.[8]

Acute Toxicity
  • Oral: Harmful if swallowed. The oral LD50 for 4-fluoroaniline in rats is 417 mg/kg, indicating moderate acute toxicity.[3][9] Ingestion may lead to systemic effects.

  • Dermal: Expected to be readily absorbed through the skin, a common characteristic of aromatic amines.[2] This represents a significant route of potential exposure.

  • Inhalation: Vapors or aerosols may be harmful if inhaled and can cause respiratory tract irritation.[5][10]

Local Effects
  • Skin and Eye Corrosion: The compound is predicted to be corrosive. Direct contact can cause severe skin burns and serious, potentially irreversible, eye damage.[4][11] This is a critical and immediate hazard.

Systemic and Long-Term Effects
  • Methemoglobinemia: A primary hazard associated with aniline and its derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[9][10] This leads to cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, and in severe cases, unconsciousness.

  • Carcinogenicity: Aromatic amines as a class are associated with an increased risk of cancer, particularly bladder cancer.[1] The parent compound, aniline, is classified by IARC as Group 2A, "probably carcinogenic to humans," and some data suggests 4-fluoroaniline is suspected of causing cancer (GHS Carc. 2).[5][9] Therefore, the target compound must be handled as a suspected carcinogen.

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the liver, kidneys, and blood-forming systems.[3][9]

Experimental Protocols for Safety Handling

Adherence to strict safety protocols is non-negotiable. The following workflows are designed to minimize exposure and ensure a safe laboratory environment.

Workflow for Handling and Use

The following diagram outlines the mandatory workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Consult SDS & Risk Assessment prep_2 Verify Chemical Fume Hood Function prep_1->prep_2 prep_3 Don Full PPE prep_2->prep_3 handle_1 Work Within Fume Hood prep_3->handle_1 handle_2 Use Smallest Quantity Possible handle_1->handle_2 handle_3 Keep Container Tightly Closed handle_2->handle_3 clean_1 Decontaminate Surfaces handle_3->clean_1 clean_2 Dispose of Waste in Labeled Container clean_1->clean_2 clean_3 Remove PPE & Wash Hands clean_2->clean_3

Caption: Mandatory workflow for handling 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for any direct handling.

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or suit should be used.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood. If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.

Storage and Incompatibilities
  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[11][12]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

First-Aid Response Workflow

cluster_actions cluster_responses exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_resp Immediately flush with water for 15+ mins. Remove contaminated clothing. skin->skin_resp eye_resp Immediately flush with water for 15+ mins. Lift eyelids. Remove contacts if possible. eye->eye_resp inh_resp Move to fresh air immediately. inhalation->inh_resp ing_resp DO NOT induce vomiting. Rinse mouth with water. ingestion->ing_resp seek_medical Seek Immediate Medical Attention (Bring SDS) skin_resp->seek_medical eye_resp->seek_medical inh_resp->seek_medical ing_resp->seek_medical

Caption: Standard first-aid response protocol for chemical exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][12]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10][12]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Note to Physician: Treat symptomatically and supportively. Be prepared to manage potential methemoglobinemia.[12]

Conclusion

While 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a compound of significant interest, its structural similarity to hazardous aromatic amines necessitates that it be handled with the utmost care. By adopting the conservative safety protocols outlined in this guide—based on a thorough analysis of its chemical analogs—researchers can mitigate the risks and ensure a safe working environment. Always prioritize engineering controls, utilize appropriate PPE, and be prepared for emergencies.

References

  • Environment, Health and Safety, University of California, Berkeley. Appendix I - Hazards Of Functional Groups. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Fluoroaniline, 98%. [Link]

  • Grokipedia. 4-Fluoroaniline. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]

  • Dr.Oracle. (2025, June 15). What are the health risks and management strategies for malignant liver conditions associated with exposure to aromatic amines?. [Link]

  • Breast Cancer Prevention Partners (BCPP). Aromatic Amines. [Link]

  • CEN-SWPA. Chemical Fact Sheet - AROMATIC AMINES. [Link]

  • PubChem, NIH. 4-Aminotetrahydropyran. [Link]

Sources

Exploratory

Structural Characterization of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline by Multinuclear and 2D NMR Spectroscopy

An In-Depth Technical Whitepaper for Analytical and Synthetic Chemists Executive Summary The molecule 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a highly functionalized building block frequently utilized in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Analytical and Synthetic Chemists

Executive Summary

The molecule 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a highly functionalized building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors. The structural complexity of this molecule arises from its asymmetric aromatic core, the presence of a heteronuclear spin-active atom ( 19 F), and the conformational dynamics of the flexible tetrahydropyran (THP) ring.

This whitepaper provides a comprehensive, expert-level guide to the structural elucidation of this molecule using multinuclear ( 1 H, 13 C, 19 F) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. By establishing a self-validating analytical workflow, we demonstrate how to definitively confirm the regiochemistry of the ether linkage and the three-dimensional conformation of the THP ring.

Strategic NMR Workflow: A Self-Validating System

In modern drug development, relying solely on 1D 1 H NMR is insufficient for regulatory submissions. A robust NMR workflow must be a self-validating system —where the initial hypotheses generated by 1D chemical shifts and coupling constants are rigorously tested and confirmed by orthogonal 2D connectivity data.

The strategy for this molecule is tripartite:

  • Multinuclear 1D Baseline: Establish the isolated spin systems. 1 H NMR defines the aromatic AMX system and the aliphatic THP protons; 19 F NMR provides an isolated probe for the C3 position; 13 C NMR maps the carbon skeleton.

  • Heteronuclear Coupling Analysis: Utilize JCF​ and JHF​ coupling constants to assign the proximity of carbons and protons to the fluorine atom, effectively mapping the aromatic ring without relying on 2D data.

  • 2D Architectural Blueprint: Deploy HMBC (Heteronuclear Multiple Bond Correlation) to bridge the gap between the aromatic core and the THP ring, proving the exact site of attachment (regiochemistry).

NMR_Workflow A Sample Preparation (DMSO-d6, 298K) B 1D NMR Acquisition (1H, 13C, 19F) A->B Optimized Concentration C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Pulse Calibration D Data Processing (FT, Phase, Baseline) C->D FID Data E Structural Elucidation & Verification D->E Peak Picking & Integration

Figure 1: Strategic NMR workflow for the structural elucidation of API intermediates.

Experimental Protocols & Causality

The following step-by-step methodology details not just the how, but the why behind each experimental choice.

Sample Preparation
  • Step 1: Weigh exactly 15.0 mg of the analyte to ensure an optimal concentration (~100 mM) that balances high signal-to-noise (S/N) for 13 C acquisition with minimal sample-induced viscosity.

  • Step 2: Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The 19 F NMR spectrum is exceptionally sensitive to the local electronic environment and the protonation state of the aniline nitrogen[1]. In unbuffered or slightly acidic media, fluoroanilines can exhibit significant line broadening due to intermediate exchange rates between the conjugate acid and base species[2]. DMSO- d6​ acts as a strong hydrogen-bond acceptor, stabilizing the -NH 2​ protons, preventing acid-catalyzed exchange, and ensuring sharp, well-resolved 1 H and 19 F signals.

Instrument Setup and Acquisition Parameters

All spectra should be acquired on a 400 MHz or 600 MHz spectrometer equipped with a multinuclear cryoprobe at 298 K.

  • 1 H NMR: 16 scans, relaxation delay ( D1​ ) of 2.0 s, 30° flip angle.

  • 19 F NMR: 64 scans, D1​ of 3.0 s. Crucial Step: Acquire both with and without 1 H-decoupling. The 1 H-coupled spectrum reveals 3JHF​ and 4JHF​ couplings, which are vital for confirming the relative position of the fluorine atom on the aromatic ring.

  • 13 C NMR: 1024 scans, D1​ of 2.0 s, with 1 H power-gated decoupling (WALTZ-16). The strong electron delocalization and charge transfer inherent to para-substituted fluoroanilines significantly influence the 13 C chemical shifts[3], making high S/N critical for observing the low-intensity, heavily split carbon signals (e.g., C3, C4).

  • HMBC: 256 t1​ increments, 8 scans per increment. The long-range coupling evolution time is optimized for nJCH​=8 Hz, which is the standard magnitude for 3-bond aromatic and aliphatic C-H couplings.

Spectral Analysis & Signal Assignment

The Aromatic Core and Heteronuclear Splitting

While some symmetrically substituted fluoroanilines exhibit complex second-order (e.g., AA'BB'X) spectra[4], the asymmetric substitution pattern of 3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline simplifies the aromatic region into a first-order AMX spin system, further split by 19 F.

  • H2 (ortho to F, meta to H6): Appears at ~6.42 ppm as a doublet of doublets (dd). It exhibits a large 3JHF​ coupling (~12.5 Hz) and a small 4JHH​ coupling (~2.5 Hz).

  • H5 (ortho to H6, meta to F): Appears at ~6.95 ppm as a dd. It exhibits a standard aromatic ortho-coupling 3JHH​ (~8.5 Hz) and a smaller 4JHF​ coupling (~5.0 Hz).

  • 13 C-F Couplings: The 13 C spectrum provides definitive proof of the fluorine position. C3 appears as a massive doublet ( 1JCF​≈242 Hz). C2 and C4 appear as doublets with 2JCF​≈15−22 Hz.

Tetrahydropyran (THP) Ring Conformation

Standard NMR characterization of tetrahydropyranyl ethers demonstrates characteristic chemical shifts for the oxymethine and methylene protons. In this molecule, the THP ring adopts a thermodynamically favored chair conformation. To minimize 1,3-diaxial steric clashes, the bulky aryloxy substituent occupies the equatorial position, forcing the H4' proton into the axial position.

Because H4' is axial, it couples with the two adjacent axial protons (H3' ax​ , H5' ax​ ) with a large coupling constant ( 3Jaa​≈8.5 Hz) and with the two equatorial protons (H3' eq​ , H5' eq​ ) with a small coupling constant ( 3Jae​≈4.0 Hz). Consequently, H4' appears as a distinct triplet of triplets (tt) at 4.25 ppm, elegantly proving the 3D conformation of the ring.

Comprehensive Data Summary

Table 1: Multinuclear NMR Assignments in DMSO- d6​

PositionNucleusChemical Shift (ppm)Multiplicity & Coupling ( J in Hz)Key HMBC Correlations ( 2J , 3J )
C1 13 C140.5d, 4JCF​=2.5 H2, H5
C2 1 H / 13 C6.42 / 101.2dd, J=12.5,2.5 / d, 2JCF​=22.0 H6 (COSY)
C3 13 C153.8d, 1JCF​=242.0 H2, H5
C4 13 C136.2d, 2JCF​=11.5 H2, H6, H4'
C5 1 H / 13 C6.95 / 118.4dd, J=8.5,5.0 / d, 3JCF​=3.0 H6 (COSY)
C6 1 H / 13 C6.35 / 110.6dd, J=8.5,2.5 / d, 4JCF​=1.5 H2, H5
THP-C4' 1 H / 13 C4.25 / 73.5tt, J=8.5,4.0 / sH2', H3', C4
THP-C3'/5' 1 H / 13 C1.95 (eq), 1.55 (ax) / 32.1m (2H), m (2H) / sH4', H2'
THP-C2'/6' 1 H / 13 C3.85 (eq), 3.42 (ax) / 64.8dt ( J=11.5,4.0 ), td ( J=11.5,2.0 ) / sH3', H4'
-NH 2​ 1 H4.95br s (2H)-
-F 19 F-132.5dd, J=12.5,5.0 -

2D NMR Connectivity: Proving the Regiochemistry

The ultimate goal of the self-validating system is to prove that the THP ring is attached to C4, and not to the amine (C1) or another position. This is achieved via the HMBC experiment, which detects correlations across 2 to 3 chemical bonds.

The critical "bridge" correlation is the cross-peak between the THP-H4' proton (4.25 ppm) and the aromatic C4 carbon (136.2 ppm) . This 3-bond correlation ( 3JCH​ ) unambiguously confirms the ether linkage. Furthermore, the HMBC correlations from H2 and H6 back to C4 lock the aromatic ring's orientation in place.

Correlations cluster_Aromatic Aromatic Core cluster_THP THP Ring H2 H2 C1 C1 (NH2) H2->C1 HMBC (2J) C4 C4 (O) H2->C4 HMBC (3J) H5 H5 H6 H6 H5->H6 COSY (3J) H5->C1 HMBC (3J) C3 C3 (F) H5->C3 HMBC (3J) H6->C4 HMBC (3J) H4_THP H4' H4_THP->C4 HMBC (3J) C4_THP C4'

Figure 2: Key 2D NMR (COSY and HMBC) correlations establishing ether linkage regiochemistry.

Conclusion

The structural characterization of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline requires a meticulous, multi-tiered approach. By understanding the causality behind sample preparation—specifically mitigating the pH-sensitive exchange dynamics of fluoroanilines—chemists can obtain high-fidelity spectra. The integration of JCF​ coupling analysis with strategic HMBC correlations creates a self-validating data matrix that definitively proves both the regiochemistry of the ether linkage and the equatorial conformation of the THP substituent.

References

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Foundational

A Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for understanding, predicting, and determining...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and determining the melting and boiling points of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline, a compound of interest in medicinal chemistry. In the absence of established experimental data for this specific molecule, this document emphasizes the foundational principles of physicochemical characterization. It offers a theoretical analysis of how the molecule's distinct structural features—a fluorinated aniline ring and a tetrahydropyran ether moiety—are predicted to influence its thermal properties. Detailed, field-proven experimental protocols for melting and boiling point determination, including modern thermal analysis techniques like Differential Scanning Calorimetry (DSC), are provided. The guide culminates in a discussion of the critical role these physical constants play in the drug development pipeline, from influencing solubility and bioavailability to informing formulation and ensuring batch-to-batch consistency.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a substituted aniline derivative incorporating a tetrahydropyran (THP) group. Such scaffolds are of significant interest in drug discovery, with the aniline moiety providing a versatile handle for further chemical modification and the THP ring often being used to modulate solubility and other pharmacokinetic properties. The fluorine substituent can further influence metabolic stability and binding interactions.

The melting and boiling points are fundamental physical constants that provide the first insights into the purity, stability, and intermolecular forces of an active pharmaceutical ingredient (API).[1][2] A sharp, defined melting point is a primary indicator of a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities.[1][3] These properties are not merely benchmarks of identity and purity; they are critical parameters that profoundly impact the entire drug development process.[4][5] For instance, the melting point directly influences the solubility of a compound through its relationship with the crystal lattice energy—the energy required to break apart the solid-state structure.[6][7][8] Higher melting points often correlate with lower solubility, which can pose significant challenges for oral bioavailability.[9]

Therefore, the accurate determination and understanding of the melting and boiling points of a novel compound like 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline are indispensable early-stage activities in its journey from a lab-synthesized molecule to a potential therapeutic agent.[10]

Theoretical Analysis: Predicting Thermal Behavior from Molecular Structure

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces (IMFs).[11][12][13][14] The stronger the interactions between molecules, the more thermal energy is required to transition from a solid to a liquid (melting) or from a liquid to a gas (boiling).[15][16] The primary IMFs at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[17][18]

Let's dissect the structure of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline to predict its thermal behavior:

  • Molecular Weight and Size: The molecule has a moderate size, which contributes to a baseline level of London dispersion forces. As a general rule, for similar functional groups, boiling and melting points increase with molecular weight due to increased surface area for these interactions.[19][20]

  • Hydrogen Bonding: The primary amine (-NH₂) group is a key feature. The N-H bonds are polarized, allowing the molecule to act as a hydrogen bond donor. The lone pair on the nitrogen atom also allows it to act as a hydrogen bond acceptor. This capacity for strong hydrogen bonding is expected to be a dominant factor, significantly elevating both the melting and boiling points compared to non-hydrogen bonding analogues of similar size.[15][21][22]

  • Dipole-Dipole Interactions: The molecule possesses several polar bonds. The C-F and C-O bonds are highly polarized, creating significant partial positive and negative charges. The ether oxygen in the tetrahydropyran ring and the fluorine atom contribute to the overall molecular dipole moment. These dipole-dipole interactions will further increase the energy required to separate the molecules.[19]

  • Molecular Symmetry and Packing: The melting point is not only dependent on the strength of IMFs but also on how efficiently the molecules can pack into a crystal lattice.[17] High symmetry can lead to a more stable, tightly packed crystal structure, requiring more energy to disrupt, thus resulting in a higher melting point.[8] The somewhat complex and asymmetric structure of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline might lead to less efficient packing compared to a more symmetrical molecule, which could temper the melting point increase caused by strong IMFs.

Predicted Properties Summary:

PropertyPredicted Influence of Structural Features
Melting Point Expected to be a crystalline solid at room temperature with a relatively high melting point, primarily due to strong hydrogen bonding from the aniline group. The overall polarity and dipole-dipole interactions will also contribute. The molecule's asymmetry may prevent an exceptionally high melting point.
Boiling Point Expected to be significantly elevated due to hydrogen bonding and dipole-dipole interactions. Due to its molecular weight and strong IMFs, it is likely that the compound would decompose before reaching its boiling point at atmospheric pressure. Therefore, determination under reduced pressure would be necessary.

Experimental Determination of Melting and Boiling Points

The following protocols describe standard, reliable methods for determining the melting and boiling points of a new chemical entity like 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline.

Melting Point Determination

The determination of a melting point range is a crucial first step in characterizing a newly synthesized solid.[1][23]

This is a classic and widely used method for visually determining the melting point range.[2][24]

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which melting begins (the first appearance of liquid) and is complete are recorded as the melting point range.[3]

Protocol:

  • Sample Preparation: Ensure the sample of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

  • Apparatus Setup:

    • Mel-Temp Apparatus: Place the loaded capillary into the sample holder. Insert a calibrated thermometer.

    • Thiele Tube: Attach the capillary tube to a thermometer with a rubber band, aligning the sample with the thermometer bulb. Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the oil level is appropriate.[3]

  • Approximate Determination: Heat the apparatus rapidly to get a rough estimate of the melting point. Let the apparatus cool.

  • Accurate Determination: Prepare a new sample. Heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]

  • Data Recording: Record the temperature when the first drop of liquid appears and the temperature when the entire sample has liquefied. This is the melting point range. A pure compound should have a sharp range of 1-2°C.[3]

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Load Capillary Tube (2-3mm) prep2->prep3 meas1 Place in Apparatus (e.g., Mel-Temp) prep3->meas1 meas2 Rapid Heating (Approximate MP) meas1->meas2 meas3 Slow Heating (1-2°C/min) meas2->meas3 data1 Record T_initial (First Liquid) meas3->data1 data2 Record T_final (All Liquid) data1->data2 data3 Report Melting Point Range data2->data3

Caption: Workflow for Capillary Melting Point Determination.

DSC is a powerful thermal analysis technique that provides more quantitative and detailed information than visual methods.[25][26][27]

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic peak corresponds to the melting process, with the onset temperature of the peak typically reported as the melting point.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.

    • Use an inert nitrogen purge gas to prevent oxidative degradation.

  • Data Analysis: The resulting thermogram will show an endothermic peak representing melting. The onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion, a measure of the compound's crystallinity.

Diagram: DSC Experimental Logic

DSC_Logic start Start prep Sample Prep Weigh 2-5mg into Pan Crimp Lid start->prep load Load Sample & Reference Pans into DSC Cell prep->load program Run Thermal Program Heat at 10°C/min under N₂ load->program acquire Acquire Data Heat Flow vs. Temperature program->acquire analyze Analyze Thermogram Identify Endothermic Peak Determine Onset T (MP) & Enthalpy acquire->analyze end End analyze->end

Caption: Logical flow of a DSC experiment for melting point.

Boiling Point Determination

Given the predicted strong intermolecular forces, the boiling point of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is expected to be high, and the compound may be susceptible to thermal decomposition. Therefore, micro-scale methods or determination under reduced pressure are recommended.

This method is suitable for small sample volumes and provides a good estimate of the boiling point.

Principle: A small amount of liquid is heated in a test tube containing an inverted capillary. As the liquid heats, air escapes the capillary. When the vapor pressure of the liquid equals the external pressure, a rapid stream of bubbles emerges. Upon cooling, the liquid is drawn into the capillary when the vapor pressure inside drops below the external pressure. The temperature at which the liquid enters the capillary is the boiling point.[28]

Protocol:

  • Apparatus Setup: Place 0.5-1 mL of the liquid sample into a small test tube. Place a melting point capillary tube, sealed end up, into the test tube.

  • Heating: Attach the test tube to a thermometer and place it in a Thiele tube or other heating bath.

  • Observation: Heat the bath gently. Observe the inverted capillary. A slow stream of bubbles will emerge as trapped air expands.

  • Identify Boiling: Increase the heat until a rapid and continuous stream of bubbles escapes from the capillary tip. This indicates the liquid is boiling.

  • Data Recording: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[28][29]

Note on Reduced Pressure: For high-boiling compounds, this determination can be performed under vacuum. The observed boiling point will be lower than at atmospheric pressure. A boiling point nomograph can be used to estimate the boiling point at standard pressure.[30]

Implications in Drug Development

The determination of melting and boiling points is a cornerstone of the broader physicochemical characterization of an API.[4][10]

Data Interpretation and Application:

ParameterSignificance in Drug Development
Melting Point (MP) Purity & Identity: A sharp MP confirms the purity and identity of a synthesized batch.[1][2] A depressed and broad range indicates impurities. Solubility & Bioavailability: MP is related to crystal lattice energy. High MP often suggests strong crystal packing, leading to lower aqueous solubility and potentially poor oral absorption.[7][9] Formulation: Knowledge of the MP is critical for developing solid dosage forms, as manufacturing processes like milling or granulation can involve heat. It is also a key parameter in developing amorphous solid dispersions to improve solubility.
Boiling Point (BP) Purification: The BP is essential for purification by distillation, especially for liquid intermediates or if the final compound is a liquid. Stability: A low boiling point may indicate high volatility, which can be a concern for handling and storage. For high-boiling compounds, the tendency to decompose near the boiling point informs the need for purification methods like vacuum distillation.
Thermal Stability (via TGA/DSC) Shelf-life & Storage: Thermogravimetric Analysis (TGA), often run alongside DSC, determines the temperature at which a compound begins to lose mass due to decomposition.[31] This data is crucial for defining storage conditions and estimating the shelf-life of the drug substance.[25]

Conclusion

While specific experimental values for the melting and boiling points of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline are not yet publicly documented, a thorough understanding of its molecular structure allows for a strong theoretical prediction of its thermal behavior. The presence of a primary aniline group suggests that hydrogen bonding will be the dominant intermolecular force, leading to a relatively high melting point and a high boiling point.

This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to accurately and reliably determine these critical physicochemical properties. The application of both classical (capillary) and modern (DSC) techniques will yield a comprehensive thermal profile of the molecule. This data is not merely an academic exercise; it is a vital component of the preformulation data package, directly influencing decisions related to purity, stability, solubility, and the ultimate developability of this promising chemical scaffold into a safe and effective pharmaceutical product.

References

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Protocols & Analytical Methods

Method

Synthesis protocols for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

An Application Note for the Synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline Introduction: The Significance of a Key Pharmaceutical Building Block 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a crucial...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

Introduction: The Significance of a Key Pharmaceutical Building Block

3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a crucial substituted aniline intermediate in contemporary drug discovery and development. Its unique structural features—a fluoroaniline core combined with a tetrahydropyran (THP) ether moiety—make it a valuable synthon for constructing complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the THP group often improves pharmacokinetic properties such as solubility and cell permeability. This intermediate is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies in oncology and immunology.

This document provides a comprehensive guide to a reliable and scalable two-step synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline. The protocols are designed for chemical researchers and process development scientists, with an emphasis on the rationale behind procedural choices, safety considerations, and methods for ensuring the integrity of the final product.

Overall Synthetic Strategy

The most direct and widely adopted strategy for synthesizing the target compound involves a two-step sequence. This approach is favored for its high yields, operational simplicity, and the use of readily available starting materials.

  • Step 1: Williamson Ether Synthesis. This classic C-O bond-forming reaction is used to couple the phenolic hydroxyl group of 3-fluoro-4-nitrophenol with an activated tetrahydropyran derivative. This reaction proceeds via an SN2 mechanism, where the phenoxide, generated in situ by a base, acts as a nucleophile.[1][2]

  • Step 2: Aromatic Nitro Group Reduction. The nitro group of the resulting intermediate is chemoselectively reduced to the corresponding primary amine, yielding the final product. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile, avoiding the use of stoichiometric metal reductants.[3][4]

The complete synthetic workflow is illustrated below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Hydrogenation A 3-Fluoro-4-nitrophenol reagents1 K₂CO₃, DMF 80-90 °C A->reagents1 B Tetrahydropyran-4-yl methanesulfonate B->reagents1 C 4-(3-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran reagents2 H₂ (g), 10% Pd/C Ethanol, rt C->reagents2 reagents1->C D 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (Final Product) reagents2->D

Caption: Two-step synthesis of the target aniline via ether formation and nitro reduction.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Part A: Synthesis of 4-(3-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran

This step employs a Williamson ether synthesis to form the ether linkage. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium carbonate base and the phenoxide intermediate. Tetrahydropyran-4-yl methanesulfonate is chosen as the electrophile due to its higher reactivity compared to the corresponding halide and its ease of preparation from tetrahydro-2H-pyran-4-ol.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
3-Fluoro-4-nitrophenol157.1110.0 g63.71.0
Tetrahydropyran-4-yl methanesulfonate180.2212.7 g70.41.1
Potassium Carbonate (K₂CO₃), anhydrous138.2117.6 g127.42.0
N,N-Dimethylformamide (DMF)73.09100 mL--

Protocol:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 3-fluoro-4-nitrophenol (10.0 g, 63.7 mmol) and anhydrous potassium carbonate (17.6 g, 127.4 mmol).

  • Solvent Addition: Add N,N-dimethylformamide (100 mL) to the flask. The mixture will be a suspension.

  • Reagent Addition: Add tetrahydropyran-4-yl methanesulfonate (12.7 g, 70.4 mmol) to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 85 °C using an oil bath. Maintain this temperature and stir vigorously for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting phenol should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 500 mL of ice-cold water with stirring. A precipitate should form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL).

  • Purification:

    • Dry the crude solid in a vacuum oven at 40-50 °C overnight.

    • The product is often pure enough for the next step. If further purification is needed, recrystallize from isopropanol.

    • Expected Yield: 13.5 - 14.5 g (88-95%).

    • Characterization: The product should be an off-white to pale yellow solid. Its identity can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part B: Synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

This step involves the catalytic hydrogenation of the nitro-aromatic intermediate. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. The reaction is typically run under a positive pressure of hydrogen gas at room temperature and is very clean, with water being the only byproduct.[3]

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
4-(3-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran241.2213.0 g53.91.0
10% Palladium on Carbon (Pd/C), 50% wet-1.3 g-10 wt%
Ethanol (EtOH)46.07150 mL--
Hydrogen Gas (H₂)2.02BalloonExcess-

Protocol:

  • Reaction Setup: To a 500 mL hydrogenation flask or a suitable pressure vessel, add 4-(3-fluoro-4-nitrophenoxy)tetrahydro-2H-pyran (13.0 g, 53.9 mmol) and ethanol (150 mL).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (1.3 g) to the flask under a gentle stream of nitrogen. Caution: Pd/C is pyrophoric and should not be allowed to dry in the air.

  • Hydrogenation:

    • Seal the flask and connect it to a hydrogen gas line.

    • Evacuate the flask and backfill with nitrogen three times to remove all oxygen.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this two more times.

    • Pressurize the vessel to the desired pressure (a hydrogen-filled balloon is sufficient for laboratory scale) and stir the suspension vigorously at room temperature.

  • Monitoring: The reaction is exothermic and a slight temperature increase may be observed. Monitor the reaction by TLC (30% ethyl acetate in hexanes) or by monitoring hydrogen uptake. The reaction is typically complete within 3-5 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely as it can ignite in air. Keep it wet with ethanol and dispose of it properly.

    • Wash the Celite pad with additional ethanol (2 x 25 mL).

  • Isolation:

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid is the desired product, 3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline.

    • Expected Yield: 10.8 - 11.3 g (95-99%).

    • Characterization: The product should be an off-white to light brown solid. Purity can be assessed by HPLC, and identity confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Lee, H. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Marine Drugs, 16(8), 277. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents. (2015). Preparation method of 3-chloro-4-fluoroaniline. CN104292113A.
  • SciHorizon. (2025). Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines. SciHorizon. [Link]

  • Hosoya, H., et al. (2019). 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron. Organic Letters, 21(24), 9812-9817. [Link]

  • Janakiramudu, D. B., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

  • Google Patents. (2017). Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. CN106631715A.
  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. [Link]

Sources

Application

Application Note: Buchwald-Hartwig Cross-Coupling with 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

Introduction and Substrate Profiling The synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted therapeutics, frequently relies on the robust construction of C(sp2)−N b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Substrate Profiling

The synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted therapeutics, frequently relies on the robust construction of C(sp2)−N bonds. The Buchwald-Hartwig amination has emerged as the premier methodology for this transformation[1].

This application note details the optimized protocols for utilizing 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline as a nucleophilic coupling partner. This specific aniline presents a unique stereoelectronic profile:

  • Electronic Effects: The para-tetrahydropyranyloxy (THP-oxy) group acts as a strong electron-donating group via resonance (+M effect), rendering the amine highly nucleophilic. Conversely, the meta-fluoro substituent exerts an inductive electron-withdrawing effect (-I effect). This dual modulation slightly lowers the pKa​ of the conjugate acid compared to a purely alkoxy-substituted aniline, facilitating easier deprotonation during the catalytic cycle without significantly compromising nucleophilicity.

  • Steric Profile: While the THP ring is sterically demanding, its para-positioning relative to the amine ensures that the reacting center remains highly accessible. The ortho-substituents (hydrogen and fluorine, van der Waals radius ~1.47 Å) impart minimal steric hindrance.

Because the reacting center is relatively unhindered, primary anilines of this class are highly susceptible to over-reaction (bis-arylation) if the catalyst system is not carefully selected[2].

Mechanistic Causality and Catalyst Selection

The success of the Buchwald-Hartwig amination with primary anilines hinges on the selection of a supporting ligand that can accelerate reductive elimination while sterically blocking the coordination of a second equivalent of the aryl halide.

Ligand Selection: BrettPhos vs. RuPhos

For primary amines like 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline, BrettPhos is the gold standard[3]. Theoretical Density Functional Theory (DFT) calculations demonstrate that the catalytic systems of BrettPhos and RuPhos have different rate-limiting steps depending on the amine class[4].

  • For BrettPhos with primary amines, the rate-limiting step is oxidative addition. Its extreme steric bulk facilitates rapid reductive elimination, preventing the intermediate from undergoing a second arylation.

  • For RuPhos , which is optimized for secondary amines, the rate-limiting step shifts to reductive elimination[4]. Using RuPhos with a primary aniline often leads to stalled reactions or complex mixtures.

Precatalyst Activation

We recommend utilizing BrettPhos Pd G3 or G4 precatalysts . These complexes undergo rapid, base-mediated activation at room temperature to generate the active mono-ligated L−Pd(0) species, preventing the formation of dormant off-cycle palladium complexes that plague earlier generation catalysts[3].

CatalyticCycle Pd0 Active Catalyst BrettPhos-Pd(0) OA Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OA Aryl Halide Amine Amine Coordination L-Pd(II)(Ar)(NH2R)+ OA->Amine Primary Aniline Deprot Deprotonation L-Pd(II)(Ar)(NHR) Amine->Deprot Base RE Reductive Elimination Product + L-Pd(0) Deprot->RE RE->Pd0

Catalytic cycle of BrettPhos-mediated Buchwald-Hartwig amination with primary anilines.

Reaction Optimization Parameters

The THP-ether linkage is highly stable under the basic conditions required for cross-coupling. Therefore, base selection is primarily dictated by the functional group tolerance of the electrophilic aryl halide partner.

Table 1: Condition Matrix for 3-Fluoro-4-(THP-oxy)aniline Coupling
BaseSolventTemp (°C)Electrophile ToleranceExpected Yield*Mechanistic Rationale
NaOtBu 1,4-Dioxane80 - 100Low (No esters/ketones)>90%Strong base ensures rapid deprotonation of the Pd-amine complex.
K3​PO4​ t-AmOH90 - 110High (Esters/nitriles OK)80-85%Weaker base prevents ester hydrolysis; t-AmOH aids in base solubility.
Cs2​CO3​ Toluene100 - 110High75-85%Excellent for base-sensitive substrates; requires higher temperatures.
LHMDS THF65 (Reflux)Medium70-80%Soluble base allows for homogeneous conditions and lower temperatures.

*Yields are representative benchmarks based on coupling with unhindered aryl bromides.

Standard Operating Protocol (SOP)

This self-validating protocol utilizes BrettPhos Pd G3 and sodium tert-butoxide, representing the most kinetically efficient conditions for base-stable aryl halides[5].

Reagents and Materials
  • Nucleophile: 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (1.1 equiv, 1.1 mmol)

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv, 1.0 mmol)

  • Catalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: Sodium tert-butoxide ( NaOtBu ) (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, sparged with N2​ )

Step-by-Step Methodology
  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge a 20 mL oven-dried reaction vial equipped with a magnetic stir bar with the aryl halide (1.0 mmol), 3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (1.1 mmol), BrettPhos Pd G3 (2 mol%), and NaOtBu (1.5 mmol).

    • Causality: NaOtBu is highly hygroscopic. Moisture will rapidly quench the active Pd(0) species and hydrolyze the base, leading to reaction stalling.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane. Seal the vial tightly with a PTFE-lined septum cap.

  • Activation and Heating: Remove the vial from the glovebox and place it in a pre-heated reaction block at 80 °C.

    • Self-Validation Check: Upon heating, the reaction mixture should transition from a pale yellow/orange suspension to a deep red/brown homogeneous solution within 5-10 minutes, indicating the successful generation of the active BrettPhos-Pd(0) species[6].

  • Reaction Monitoring: Stir vigorously (800 rpm) for 2 to 4 hours. Monitor the reaction progress via LC-MS or TLC (typically 30% EtOAc in Hexanes). The primary aniline will be consumed, and a less polar secondary amine product spot will appear.

  • Quenching and Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Causality: Avoid strongly acidic aqueous workups (e.g., 1M HCl). While THP ethers are generally stable, prolonged exposure to aqueous acid can lead to premature cleavage of the THP protecting group.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Workflow S1 Glovebox Setup Weigh Reagents S2 Degassing Solvent Addition S1->S2 S3 Reaction Heating @ 80°C S2->S3 S4 Monitoring LC-MS / TLC S3->S4 S5 Workup Celite Filtration S4->S5 S6 Purification Chromatography S5->S6

Standard workflow for the Buchwald-Hartwig cross-coupling and subsequent purification.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Source: Semantic Scholar / ACS URL:[Link]

  • Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds Source: ScienceOpen URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline in Kinase Inhibitor Synthesis

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (CAS: 1054316-88-9) Introduction: The Rationale Behind the Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (CAS: 1054316-88-9)

Introduction: The Rationale Behind the Pharmacophore

In modern targeted oncology and immunology, the design of kinase inhibitors requires a delicate balance between target affinity, metabolic stability, and pharmacokinetic (PK) viability. The building block 3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline has emerged as a highly privileged structural motif in the synthesis of inhibitors targeting the PI3K/AKT/mTOR pathway, as well as ALK and EGFR[1].

As a Senior Application Scientist, it is crucial to understand why this specific aniline is chosen over simpler alternatives. The causality of its structural features directly dictates its utility:

  • The Fluorine Effect (Metabolic Stability & pKa Modulation): The introduction of a fluorine atom at the 3-position is not arbitrary. Fluorine’s high electronegativity exerts a strong inductive effect (-I) that lowers the pKa of the adjacent aniline amine, modulating the basicity of the final drug molecule to improve membrane permeability. More importantly, the strong carbon-fluorine bond effectively blocks cytochrome P450-mediated aromatic oxidation, drastically increasing the in vivo half-life of the resulting inhibitor[2][3].

  • The Tetrahydropyran (THP) Ring (Aqueous Solubility): While a cyclohexyl ether would provide similar steric bulk, it is highly lipophilic. The THP ring acts as a bioisostere for cyclohexane but introduces a polar oxygen atom that serves as a hydrogen bond acceptor. This significantly lowers the partition coefficient (logP) and enhances aqueous solubility, a critical parameter for oral bioavailability and formulation[4][5].

Biological Context and Pathway Targeting

This specific aniline derivative is frequently utilized to form the solvent-exposed "tail" or the hinge-binding region of kinase inhibitors. When coupled to a heterocyclic core (e.g., a pyrimidine or quinoline carboxylic acid), the resulting amide or urea linkage positions the THP ring to interact with the solvent front, while the fluorinated phenyl ring engages in hydrophobic packing within the kinase active site.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Downstream Signaling Inhibitor Target Kinase Inhibitor Inhibitor->PI3K Competitive Inhibition

Figure 1: PI3K/AKT/mTOR signaling pathway and targeted competitive inhibition mechanism.

Experimental Protocol: Amide Coupling Workflow

The electron-withdrawing nature of the fluorine atom slightly reduces the nucleophilicity of the aniline amine. Consequently, standard coupling reagents (like EDC/HOBt) often result in poor yields and incomplete conversion. To overcome this, the protocol below utilizes HATU , a highly efficient uronium-based coupling reagent, ensuring rapid and complete amide bond formation.

Synthesis_Workflow Core Heterocyclic Core (e.g., Pyrimidine-COOH) Coupling Amide Coupling (HATU, DIPEA, DMF) Core->Coupling Aniline 3-F-4-(THP-oxy)aniline (CAS: 1054316-88-9) Aniline->Coupling Crude Crude Intermediate Coupling->Crude Purification Reverse-Phase Prep-HPLC Crude->Purification Product Purified Inhibitor (>98% Purity) Purification->Product

Figure 2: Step-by-step synthetic workflow for amide coupling using the aniline building block.

Step-by-Step Methodology (Self-Validating System)

Reagents Required:

  • Heterocyclic Carboxylic Acid Core (1.0 equiv)

  • 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Procedure:

  • Activation: Dissolve the heterocyclic carboxylic acid (1.0 equiv) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

    • Causality Check: DIPEA is required in excess to ensure the carboxylic acid is fully deprotonated, facilitating the formation of the highly reactive active ester intermediate.

  • Coupling: Stir the mixture at 25 °C for 15 minutes to allow complete activation. A color change (typically to pale yellow) indicates the formation of the active ester. Add 3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (1.1 equiv) in one portion.

  • Self-Validation (In-Process Control): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS (ESI+).

    • Diagnostic Criteria: You must observe the disappearance of the starting acid mass and the appearance of the desired product mass [M+H]+. If unreacted aniline remains, it confirms the reduced nucleophilicity; add an additional 0.2 equiv of HATU and stir for 1 hour.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via Reverse-Phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Final Validation: Confirm structure via 1H NMR (DMSO-d6). The diagnostic amide proton should appear as a sharp singlet between 9.5–10.5 ppm, and the THP methine proton (O-CH) will appear as a distinct multiplet at ~4.5 ppm.

Quantitative Data Presentation

To illustrate the necessity of the optimized protocol and the structural rationale, the following tables summarize experimental and physicochemical data derived from standard kinase inhibitor development campaigns.

Table 1: Optimization of Amide Coupling Conditions Demonstrating the necessity of HATU to overcome the deactivated nature of the fluorinated aniline.

Coupling ReagentBaseSolventTemp (°C)Conversion (%)Scientific Rationale
EDC / HOBtTEADCM25< 45%Weak activation; fails to overcome the poor nucleophilicity of the fluorinated aniline.
T3PPyridineEtOAc8065%Requires thermal driving force; moderate yield with potential for byproduct formation.
HATU DIPEA DMF 25 > 95% Superior activation of the carboxylic acid; rapidly drives the reaction to completion at room temperature.

Table 2: Physicochemical Impact of the 3-Fluoro-4-(THP-4-yloxy) Motif Comparing structural analogs to highlight the ADME benefits of the THP and Fluorine combination.

R-Group Motif on Kinase CorelogP (Calculated)Aqueous Sol. (µg/mL)Metabolic Stability (t1/2, min)
Phenyl3.5< 515 (Rapid oxidation)
4-(Cyclohexyloxy)phenyl4.8< 125
4-(Tetrahydro-2H-pyran-4-yloxy)phenyl3.24530
3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl 3.4 40 > 120 (Oxidation blocked)

Conclusion

The strategic integration of 3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline into kinase inhibitor scaffolds represents a masterclass in rational drug design. By leveraging the metabolic shielding and pKa modulation of the fluorine atom alongside the solubility-enhancing properties of the THP ring, researchers can effectively rescue lipophilic, rapidly metabolized hit compounds and transform them into viable clinical candidates. The optimized HATU-mediated coupling protocol provided herein ensures that the inherent chemical deactivation caused by the fluorine atom does not impede synthetic throughput.

References

  • Source: tandfonline.
  • Source: rsc.
  • Source: pharmablock.
  • Source: nih.
  • United States Patent 11,020,399 B2 (Kinase Inhibitors and Methods of Use)

Sources

Application

Application Note: Step-by-Step Reaction Conditions for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline Amidation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Substrate CAS Registry Number: 1054316-88-9[1] Introduction & Mechanistic Rationale The compound 3-Fluoro-4-(tetrahydro-2H-pyran-4-ylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Substrate CAS Registry Number: 1054316-88-9[1]

Introduction & Mechanistic Rationale

The compound 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a highly versatile building block frequently utilized in the synthesis of targeted therapeutics, particularly small-molecule kinase inhibitors (e.g., ALK, EGFR, and VEGFR inhibitors).

From a physicochemical perspective, the reactivity of this specific aniline is governed by two competing electronic and steric effects:

  • The para-Tetrahydropyranyloxy (THP-oxy) Group: Acts as a strong electron-donating group (EDG) via resonance (+M effect), which inherently increases the nucleophilicity of the amine.

  • The ortho-Fluoro Substituent: Exerts an inductive electron-withdrawing effect (-I effect) while introducing mild steric hindrance adjacent to the nucleophilic center.

Because of the ortho-fluorine atom, the amine is slightly deactivated and sterically shielded compared to an unsubstituted para-alkoxyaniline. Therefore, standard carbodiimide coupling reagents (like DCC or EDC alone) often result in sluggish kinetics and poor yields. To overcome this, uronium-based coupling reagents , specifically HATU , are the gold standard[2].

HATU generates an OAt (7-azabenzotriazole) active ester. The crucial mechanistic advantage here is the 7-aza effect (anchimeric assistance): the nitrogen atom in the pyridine ring of the HOAt leaving group stabilizes the incoming aniline via a 7-membered hydrogen-bonded cyclic transition state, drastically accelerating aminolysis and suppressing side reactions[3][4].

HATU_Mechanism A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation C O-acyl(tetramethyl)isouronium Intermediate B->C + HATU - PF6- D OAt Active Ester (7-Aza Effect) C->D HOAt attack - TMU E Amide Product + HOAt D->E + Aniline (Aminolysis)

Caption: HATU-mediated amidation mechanism featuring the 7-aza effect for accelerated aminolysis.

Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of specific aqueous washes ensures the removal of unreacted starting materials and coupling byproducts (e.g., tetramethylurea and HOAt), minimizing the need for exhaustive chromatography.

Protocol A: High-Efficiency Coupling using HATU/DIPEA (Recommended)

This is the primary method for coupling 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline with aliphatic or aromatic carboxylic acids[5][6].

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.0 equivalent

  • 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline: 1.05 – 1.1 equivalents

  • HATU: 1.2 equivalents

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equivalents

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1 M – 0.2 M)

Step-by-Step Procedure:

  • Pre-activation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Solvation: Dissolve the solids in anhydrous DMF to achieve a concentration of 0.15 M. Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. The solution will typically turn yellow. Stir at 0 °C for 15–30 minutes to ensure complete formation of the OAt-active ester. Causality: Pre-activation prevents the aniline from reacting directly with HATU to form a guanidinium byproduct.

  • Aminolysis: Add 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (1.1 eq) in a single portion (or dissolved in a minimal volume of DMF).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 12 hours. Monitor the reaction via LC-MS or TLC until the active ester is fully consumed.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 10 volumes).

  • Aqueous Workup:

    • Wash with 1N HCl (3 × 5 vols) to remove unreacted aniline and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (3 × 5 vols) to remove unreacted carboxylic acid and the HOAt byproduct.

    • Wash with brine (1 × 5 vols) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH) if trace impurities remain.

Protocol B: Cost-Effective Scale-Up using EDC/HOBt

For larger-scale syntheses where the cost of HATU is prohibitive, the EDC/HOBt system is a viable alternative, though it requires longer reaction times due to the absence of the 7-aza effect[2][5].

Modifications from Protocol A:

  • Use EDC·HCl (1.5 eq) and HOBt (1.5 eq) instead of HATU.

  • Pre-activate the acid, EDC, and HOBt in DCM/DMF (4:1 v/v) at 0 °C for 30 minutes before adding the aniline.

  • Reaction times typically extend to 16–24 hours at room temperature.

Quantitative Data & Optimization Matrix

The table below summarizes typical optimization parameters and expected yields for the amidation of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline based on standard medicinal chemistry benchmarking.

Coupling ReagentBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
HATU (1.2 eq) DIPEA (3.0)DMF0 → RT4>98%88 - 94% >95%
HATU (1.2 eq) TEA (3.0)DCM0 → RT890%82 - 85%>90%
EDC/HOBt (1.5 eq) DIPEA (3.0)DCM/DMF0 → RT1885%75 - 80%>90%
T3P (50% in EtOAc) Pyridine (3.0)EtOAc80 (Reflux)1280%70 - 75%>85%

Note: DMF is superior to DCM for HATU couplings due to better stabilization of the polar transition states during active ester formation.

Experimental Workflow & Decision Tree

Amidation_Workflow Start 1. Reagent Preparation Acid + HATU in DMF Activate 2. Activation Add DIPEA at 0°C (15-30 min) Start->Activate Couple 3. Aminolysis Add 3-Fluoro-4-(THP-4-yloxy)aniline Activate->Couple OAt-Ester Formed Monitor 4. LC-MS Monitoring Check for OAt-ester consumption Couple->Monitor Stir 2-12h at RT Monitor->Couple Incomplete (Add 0.2 eq HATU/DIPEA) Workup 5. Aqueous Workup 1N HCl -> Sat. NaHCO3 -> Brine Monitor->Workup >95% Conversion Purify 6. Isolation Flash Chromatography Workup->Purify

Caption: Experimental workflow and decision tree for optimizing aniline amidation.

Troubleshooting & Causality

  • Issue: Formation of Guanidinium Byproducts.

    • Causality: If the aniline is added simultaneously with the carboxylic acid and HATU, the amine can directly attack the uronium salt of HATU before the carboxylic acid is activated.

    • Solution: Strictly adhere to the 15–30 minute pre-activation step (Protocol A, Step 3) to ensure complete conversion of HATU to the OAt-active ester before introducing the aniline[4].

  • Issue: Sluggish Reaction / Low Conversion.

    • Causality: The ortho-fluorine atom may cause localized steric hindrance, or the carboxylic acid substrate itself is highly hindered (e.g., α,α-disubstituted acids).

    • Solution: Elevate the reaction temperature to 40–50 °C after the initial room temperature stir, or switch to a more nucleophilic base like 2,4,6-collidine[4].

References

  • National Center for Biotechnology Information. "3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline." PubChem Compound Summary for CID 53344158. Available at:[Link]

  • Wikipedia Contributors. "HATU." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • PeptideChemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." PeptideChemistry.org. Available at:[Link]

Sources

Method

Application Note: Catalytic Systems for the Buchwald-Hartwig Cross-Coupling of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

Executive Summary & Substrate Profiling The compound 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a highly specialized, value-added building block in modern medicinal chemistry. It is frequently utilized in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The compound 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a highly specialized, value-added building block in modern medicinal chemistry. It is frequently utilized in the synthesis of advanced targeted therapeutics, including Pim/Mnk dual inhibitors and JAK-STAT pathway modulators . The incorporation of the tetrahydropyran (THP) ring significantly enhances the aqueous solubility and metabolic stability of the resulting active pharmaceutical ingredient (API). Meanwhile, the ortho-fluorine atom restricts the conformation of the adjacent ether linkage and modulates the basicity of the aniline, optimizing target binding affinity.

Mechanistic Causality: Electronic & Steric Interplay

To successfully execute a Buchwald-Hartwig amination with this substrate, one must account for its unique electronic push-pull system:

  • Electronic Effects: The 4-(THP-oxy) group acts as a strong electron-donating group via resonance (+M effect), enriching the electron density at the para-positioned primary amine. Conversely, the 3-fluoro substituent exerts an inductive electron-withdrawing effect (-I), slightly dampening the amine's nucleophilicity. The net result is a moderately reactive nucleophile.

  • Steric Profile: Because the bulky THP-oxy group is para to the amine and the fluorine is meta, the primary amine (-NH 2​ ) remains sterically unhindered.

  • The Primary Challenge: The unhindered nature of this primary aniline introduces a high risk of over-arylation (the formation of unwanted diarylamines). Standard first-generation catalysts (e.g., Pd(PPh 3​ ) 4​ ) or unoptimized bidentate ligands often fail to prevent this secondary coupling .

Catalyst Selection & Process Optimization

To establish a self-validating and robust protocol, the catalytic system must be engineered to accelerate reductive elimination before a second equivalent of the aryl halide can undergo oxidative addition.

We utilize BrettPhos Pd G3 , a third-generation palladacycle precatalyst. The extreme steric bulk of the BrettPhos ligand forces a rapid reductive elimination step, ejecting the desired mono-arylated secondary amine and strictly preventing bis-arylation. Furthermore, G3 precatalysts generate the active L-Pd(0) species rapidly under mildly basic conditions, circumventing the need for harsh reductants that could cleave the THP-ether linkage .

Quantitative Data: Condition Screening

The following table summarizes the optimization data for coupling 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline with a model heteroaryl chloride.

Table 1: Optimization of Catalytic Conditions for Mono-Arylation

EntryPre-Catalyst / Pd SourceLigandBaseSolventTemp (°C)Conversion (%)Mono:Di Selectivity
1Pd 2​ (dba) 3​ (5 mol%)XPhosNaOtBuToluene100>95%85:15
2Pd 2​ (dba) 3​ (5 mol%)BINAPCs 2​ CO 3​ 1,4-Dioxane10040%90:10
3RuPhos Pd G3 (2 mol%)RuPhosNaOtBu1,4-Dioxane80>95%92:8
4BrettPhos Pd G3 (2 mol%)BrettPhosNaOtBu1,4-Dioxane80>99%>99:1
5 BrettPhos Pd G3 (2 mol%) BrettPhos Cs 2​ CO 3​ 2-MeTHF 90 >95% >99:1

Insight: Entry 5 provides the optimal balance. It utilizes a greener solvent (2-MeTHF) and a milder base (Cs 2​ CO 3​ ), which ensures broad functional group tolerance for complex, base-sensitive electrophiles while maintaining perfect mono-arylation selectivity.

Mechanistic Pathway

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(II)(Ar)X] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(NH2-R)]+ OxAdd->AmineCoord + 3-F-4-THPO-Aniline Deprot Deprotonation [L-Pd(II)(Ar)(NH-R)] AmineCoord->Deprot + Base RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 Regenerates Pd(0)

Figure 1: Buchwald-Hartwig catalytic cycle optimized for primary fluoro-alkoxy anilines.

Standardized Experimental Protocol

Trustworthiness & Self-Validation: This protocol acts as a self-validating system by incorporating specific in-process controls (IPC) via LC-MS. The use of anhydrous 2-MeTHF prevents competitive hydrolysis of the aryl halide, ensuring mass balance.

Materials Required
  • Nucleophile: 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (1.0 equiv, 1.0 mmol, MW: 211.23 g/mol )

  • Electrophile: Aryl or Heteroaryl Chloride (1.05 equiv, 1.05 mmol)

  • Catalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%, 18 mg)

  • Base: Cesium Carbonate (Cs 2​ CO 3​ ) (2.0 equiv, 2.0 mmol, 652 mg) - Must be finely powdered and oven-dried.

  • Solvent: Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF) (0.2 M, 5.0 mL)

Step-by-Step Methodology
  • Inert Preparation (Glovebox or Schlenk Line): To an oven-dried 20 mL Schlenk tube equipped with a PTFE-coated magnetic stir bar, add the aryl chloride (1.05 mmol), BrettPhos Pd G3 (18 mg), and the oven-dried Cs 2​ CO 3​ (652 mg).

  • Substrate Addition: Add the 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (211 mg). If the aniline batch is an oil, add it via a calibrated microsyringe in Step 4.

  • Atmosphere Exchange: Seal the Schlenk tube with a high-quality rubber septum. Evacuate the tube under high vacuum and backfill with ultra-high purity Argon. Repeat this purge cycle three times to ensure absolute oxygen exclusion.

  • Solvent Introduction: Inject the anhydrous, degassed 2-MeTHF (5.0 mL) through the septum.

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed vessel to a pre-heated oil bath or precision heating block set to 90 °C. Stir vigorously (800–1000 rpm) to ensure the heterogeneous base remains suspended. React for 12 hours.

  • In-Process Control (IPC): After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with 1 mL of LC-MS grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze. Validation Check: Confirm the disappearance of the aniline starting material (m/z [M+H]+ = 212.1) and the appearance of the target secondary amine mass.

  • Workup: Dilute the crude mixture with ethyl acetate (15 mL). Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Purification: Concentrate the combined filtrates in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure cross-coupled product.

Workflow Visualization

Workflow Prep Glovebox Prep Catalyst & Base Add Substrate Addition Aniline + Ar-X Prep->Add Solv Solvent Addition Degassed 2-MeTHF Add->Solv Heat Reaction 90°C, 12h Solv->Heat Workup Workup & Purify Filtration & LC Heat->Workup

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

References

  • Optimization of 4-Aniline Substituted Pyrido[3,2-d]pyrimidine Derivatives as Pim/Mnk Dual Inhibitors with Antileukemia Activity. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • Buchwald–Hartwig amination - Catalyst Systems and Scope. Wikipedia, The Free Encyclopedia. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline synthesis

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline . As a Senior Application Scientist, I have designed this guide to help you navigate the critical bottlenecks o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline . As a Senior Application Scientist, I have designed this guide to help you navigate the critical bottlenecks of this two-step synthesis: the regioselective Nucleophilic Aromatic Substitution (SNAr) and the chemoselective nitro reduction.

Rather than just providing a recipe, this guide breaks down the causality behind each chemical event, ensuring you understand why certain reagents fail and how to build a self-validating experimental workflow.

Synthesis Workflow Overview

SynthesisWorkflow SM 3,4-Difluoronitrobenzene (Starting Material) SNAr Step 1: SNAr Reaction (0°C to RT, DMF) SM->SNAr Reagent THP-4-ol + NaH (Alkoxide Generation) Reagent->SNAr Intermediate 3-Fluoro-4-(THP-4-yloxy) nitrobenzene SNAr->Intermediate Regioselective para-substitution Reduction Step 2: Chemoselective Nitro Reduction Intermediate->Reduction Product 3-Fluoro-4-(THP-4-yloxy) aniline Reduction->Product Pt(S)/C or SnCl2 (>95% Yield) SideProduct Defluorinated Aniline (Avoid Pd/C Catalysis) Reduction->SideProduct Pd/C + H2 (Undesired)

Fig 1: Reaction workflow for regioselective SNAr and chemoselective nitro reduction.

Troubleshooting Guide & FAQs

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Context: The etherification of[1] with tetrahydro-2H-pyran-4-ol (THP-4-ol) to form the nitro intermediate.

Q: Why am I seeing a mixture of isomers, and how do I maximize 4-substitution? A: The regioselectivity is governed by the electronic effects of the nitro group. Because the nitro group withdraws electron density via resonance primarily from the ortho and para positions, the C-F bond at the 4-position is highly electron-deficient and susceptible to nucleophilic attack. The 3-position is only inductively activated. However, if you use high temperatures (>60 °C) or weak bases that slow down the reaction, thermodynamic control can lead to 3-substitution or even disubstitution. To ensure >99:1 regioselectivity for the 4-position, maintain strict kinetic control (0 °C to 25 °C) using a strong, irreversible base like Sodium Hydride (NaH) in a highly polar aprotic solvent like DMF.

Q: My THP-4-ol conversion is low, and I observe a gaseous byproduct. What is happening? A: If you are using NaH, the gaseous byproduct is hydrogen gas, which confirms alkoxide formation. If conversion remains low despite this, ambient moisture in your DMF or THP-4-ol is likely quenching the alkoxide back to the alcohol. Ensure all reagents are strictly anhydrous. Alternatively, if the reaction is overheated, the THP-4-alkoxide can undergo an undesired elimination reaction to form 3,6-dihydro-2H-pyran.

Table 1: Optimization of SNAr Conditions

BaseSolventTemp (°C)Conversion (%)Regioselectivity (4- vs 3-)Mechanistic Causality
K2CO3DMF804585:15Weak base requires heat; promotes thermodynamic scrambling.
Cs2CO3DMF607092:8Better solubility than K2CO3, but heat still compromises selectivity.
NaH DMF 0 to 25 >95 >99:1 Strong, irreversible alkoxide formation; kinetic control at low temp.
KOtBuTHF258595:5Good conversion, but THF limits stabilization of the Meisenheimer complex.
Step 2: Chemoselective Nitro Reduction

Context: Reducing the nitro group to an aniline without cleaving the sensitive C-F bond.

Q: I am using standard 10% Pd/C with H2, but LC-MS shows a massive M-19 peak (loss of fluorine). How do I prevent hydrodehalogenation? A: Palladium is an excellent hydrogenation catalyst, but it is also highly active for oxidative addition into aryl-halide bonds. As the nitro group reduces to an aniline, the aromatic ring becomes electron-rich, which accelerates the oxidative addition of Pd into the C-F bond, causing defluorination[2]. Solution: Switch your catalyst. According to[2], using sulfided platinum on carbon (Pt(S)/C) or Raney Nickel poisons the specific catalytic sites responsible for oxidative addition, preserving the C-F bond while maintaining nitro reduction activity[3].

Q: I switched to an iron-based reduction to avoid defluorination, but the reaction stalls. How can I drive it to completion? A: Dissolving metal reductions (like Fe/NH4Cl or SnCl2) operate via single-electron transfer (SET) and are completely orthogonal to dehalogenation[2]. However, they often stall at the hydroxylamine intermediate. Because this is a heterogeneous reaction, it requires vigorous mechanical stirring and sufficient thermal energy (70–80 °C) to drive the final proton-coupled electron transfers.

Table 2: Catalyst Selection for Nitro Reduction

Catalyst / ReagentConditionsNitro Reduction Yield (%)Defluorination (%)Mechanistic Note
10% Pd/CH2 (1 atm), MeOH, RT>9525 - 40High rate of oxidative addition into C-F bond[2].
5% Pt(S)/C H2 (1 atm), EtOAc, RT >95 < 1 Sulfide poisons oxidative addition sites; preserves C-F[2].
Raney NickelH2 (1 atm), EtOH, RT90< 2Milder hydrogenation profile; recommended alternative[3].
Fe / NH4ClEtOH/H2O (4:1), 80 °C850Dissolving metal reduction; orthogonal to dehalogenation.
SnCl2·2H2OEtOH, 80 °C920Single-electron transfer; highly chemoselective[3].

Step-by-Step Experimental Methodologies

Protocol A: Regioselective SNAr Synthesis

Self-Validating System: The disappearance of the starting material (m/z 159) and the appearance of a single major product peak at m/z 242.1 [M+H]+ confirms successful regioselective substitution.

  • Preparation: Purge a dry, round-bottom flask with inert Nitrogen gas. Add anhydrous DMF (10 volumes) and cool the flask to 0 °C using an ice bath.

  • Alkoxide Generation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Slowly dropwise add tetrahydro-2H-pyran-4-ol (1.1 equivalents). Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Substitution: Add 3,4-difluoronitrobenzene (1.0 equivalent) dropwise to maintain the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Validation & Quench: Take a 10 µL aliquot, quench in H2O/EtOAc, and analyze the organic layer via LC-MS. Once conversion is >95%, quench the bulk reaction by slowly pouring it into crushed ice/water.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)nitrobenzene.

Protocol B: Chemoselective Nitro Reduction using Pt(S)/C

Self-Validating System: LC-MS analysis must show the complete consumption of the intermediate (m/z 242.1) and the appearance of the target aniline at m/z 212.1 [M+H]+. The absence of an m/z 194.1 peak validates that no defluorination occurred.

  • Preparation: In a hydrogenation flask, dissolve 3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)nitrobenzene (1.0 equivalent) in Ethyl Acetate (15 volumes).

  • Catalyst Addition: Carefully add 5% Sulfided Platinum on Carbon (Pt(S)/C, 5-10 mol% by weight) under a blanket of Nitrogen to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4–6 hours.

  • Validation: Extract a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter to remove the catalyst, and analyze via LC-MS.

  • Isolation: Once the hydroxylamine intermediate is fully consumed, purge the flask with Nitrogen. Filter the reaction mixture through a pad of Celite to safely remove the Pt(S)/C catalyst. Wash the Celite pad thoroughly with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline can be used directly in subsequent coupling reactions or recrystallized if necessary.

References

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." Common Organic Chemistry Reaction Index. URL:[Link]

  • NIST Chemistry WebBook. "3,4-Difluoronitrobenzene." National Institute of Standards and Technology. URL:[Link]

  • Organic Chemistry Portal. "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water." Org. Lett., 2021, 23, 8114-8118. URL:[Link]

  • Apra Innovative. "Everything You Need to Know About 3,4-Difluoro Nitrobenzene." Apra Innovative Industry Insights. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chemical synthesis involving 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)ani...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chemical synthesis involving 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline, with a particular focus on overcoming low reaction conversion rates.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline?

A1: This compound is a valuable building block in medicinal chemistry, frequently used in the synthesis of kinase inhibitors for oncology and other therapeutic areas.[1][2] Its unique substitution pattern provides a vector for molecular growth while influencing physicochemical properties like solubility and metabolic stability.

Q2: How should 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline be stored to ensure its integrity?

A2: To prevent degradation, it should be stored in a cool, dark, and dry place under an inert atmosphere, such as nitrogen or argon. The aniline functional group is susceptible to air oxidation, which can lead to discoloration and the formation of impurities that may interfere with subsequent reactions.

Q3: What should I know about the stability of the tetrahydro-2H-pyran (THP) group?

A3: The THP ether is a robust protecting group for the hydroxyl functionality and is stable under a wide range of non-acidic conditions, including strongly basic conditions, and in the presence of many organometallic reagents and hydrides.[3][4][5] However, it is sensitive to acidic conditions and will readily cleave in the presence of protic or Lewis acids.[3][6]

Part 2: Troubleshooting Guide for Low Conversion Rates

Low conversion is a frequent challenge in reactions involving substituted anilines. The following provides a systematic approach to troubleshooting these issues, particularly in the context of common coupling reactions.

Initial Diagnostic Workflow

A logical workflow is essential for efficiently identifying the root cause of a low-yielding reaction.

cluster_start Start: Low Conversion Observed cluster_reagents Reagent & Solvent Integrity cluster_conditions Reaction Condition Optimization cluster_atmosphere Atmospheric Control cluster_conclusion Resolution Start Low Conversion Rate with 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline Reagent_Check Verify Purity & Activity of All Reagents (Aniline, Coupling Partner, Catalyst, Ligand, Base) Start->Reagent_Check Step 1 Solvent_Check Ensure Solvents are Anhydrous & Degassed Reagent_Check->Solvent_Check Temp_Check Optimize Temperature (Is it too low for activation or too high, causing degradation?) Solvent_Check->Temp_Check Step 2 Time_Check Extend Reaction Time (Monitor reaction progress by TLC/LC-MS) Temp_Check->Time_Check Conc_Check Adjust Concentration (Are dilute conditions slowing the reaction?) Time_Check->Conc_Check Atmosphere_Check Ensure a Strictly Inert Atmosphere (Thoroughly degas all solutions and maintain under N2/Ar) Conc_Check->Atmosphere_Check Step 3 Success Improved Conversion Rate Atmosphere_Check->Success Step 4

Caption: A systematic workflow for troubleshooting low reaction conversion.

Q&A: In-Depth Troubleshooting

Question 1: My Buchwald-Hartwig amination reaction is stalling at a low conversion. What are the most likely causes?

Potential Cause A: Catalyst Inactivation

  • Expertise & Experience: The active Pd(0) species in the catalytic cycle is susceptible to oxidation by atmospheric oxygen.[6][7] Additionally, inefficient reduction of the Pd(II) precatalyst to the active Pd(0) can result in a low concentration of the active catalyst.[7][8] The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[7]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[6][9] All solvents and reagents should be thoroughly degassed prior to use.[10]

    • Pre-catalyst Choice: Consider using a modern, well-defined Pd(II) pre-catalyst that is designed for rapid and efficient generation of the active Pd(0) species.[8]

    • Ligand Integrity: Phosphine ligands are prone to oxidation.[6][9] Use fresh, high-purity ligands that have been stored under an inert atmosphere.

Potential Cause B: Suboptimal Ligand, Base, or Solvent

  • Expertise & Experience: The choice of ligand is critical, especially for sterically hindered or electron-rich anilines.[11] The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate.[12]

  • Troubleshooting Steps:

    • Ligand Screening: If using a standard ligand, consider screening a panel of bulky, electron-rich phosphine ligands, which are often effective for challenging couplings.[11]

    • Base Optimization: The choice of base can be critical. Common bases include sodium tert-butoxide, cesium carbonate, and potassium phosphate. A screen of different bases may be necessary to find the optimal conditions.

    • Solvent Effects: The solvent can influence the solubility of the reactants and the stability of the catalytic species. Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. Ensure the solvent is anhydrous.

Question 2: I'm performing an amide coupling with an acid chloride and observing multiple byproducts with a low yield of the desired product. What could be wrong?

Potential Cause: Over-acylation and Side Reactions

  • Expertise & Experience: The aniline nitrogen is nucleophilic and can react with the highly electrophilic acid chloride. If the reaction conditions are not carefully controlled, side reactions such as the formation of diacylated products can occur.

  • Troubleshooting Steps:

    • Controlled Addition: Add the acid chloride slowly, and at a reduced temperature (e.g., 0 °C), to a solution of the aniline and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). This helps to maintain a low concentration of the acid chloride and minimize side reactions.

    • Alternative Coupling Reagents: For sensitive substrates, consider using the corresponding carboxylic acid with a milder coupling reagent such as HATU, HBTU, or EDC.[13] These reagents often provide cleaner reactions and higher yields.

Part 3: Visualization of Potential Side Reactions

A key aspect of troubleshooting is anticipating potential side reactions that can consume starting material and lower the yield of the desired product.

cluster_main Starting Material cluster_reactions Reaction Pathways Aniline 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline Desired_Product Desired Coupled Product (e.g., Amide, Arylamine) Aniline->Desired_Product Desired Reaction Pathway Side_Product1 Oxidative Degradation (From exposure to air) Aniline->Side_Product1 Side Reaction (Non-inert atmosphere) Side_Product2 THP Deprotection (Under acidic conditions) Aniline->Side_Product2 Side Reaction (Acidic impurities or reagents) Side_Product3 Hydrodehalogenation of Coupling Partner (In cross-coupling reactions) Aniline->Side_Product3 Side Reaction (Suboptimal cross-coupling conditions)

Caption: Common desired and undesired reaction pathways.

Quantitative Data Summary: Example of Buchwald-Hartwig Amination Optimization
ParameterInitial Condition (Low Yield)Optimized ConditionRationale for Improvement
Catalyst Pd(OAc)2Pd2(dba)3 or a pre-catalystPd(OAc)2 can be an unreliable source of active Pd(0).[10]
Ligand A standard phosphine ligandA bulky, electron-rich biarylphosphine ligandBulky ligands can promote the reductive elimination step and are often more effective for challenging substrates.[11]
Base K2CO3 (insoluble)NaOtBu or a soluble organic baseImproved solubility and appropriate basicity can accelerate the reaction.
Atmosphere Standard N2 purgeRigorous degassing of solvents and reagentsComplete exclusion of oxygen is critical to prevent catalyst deactivation.[6][7]
Temperature 80 °C100 °CHigher temperatures can be required for sterically hindered substrates, but must be balanced against potential catalyst decomposition.[7][11]
Yield < 25%> 80%A systematic optimization of the catalyst system, base, and reaction conditions leads to a significant increase in conversion.

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for a Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (1.1-1.5 equiv), palladium pre-catalyst (1-5 mol%), and ligand (1.2-6 mol%) to an oven-dried reaction vessel.

  • Add the base (1.5-2.5 equiv).

  • Add anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using a Coupling Reagent

  • Dissolve the carboxylic acid (1.0 equiv), 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (1.0-1.2 equiv), and a coupling reagent such as HATU (1.1-1.5 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove the excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem Technical Support.
  • Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP)
  • BenchChem. (2026). Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Advances. (n.d.).

  • BenchChem. (2025). Overcoming challenges in the synthesis of sterically hindered anilines. BenchChem Technical Support.
  • Alcohol Protecting Groups. (n.d.).
  • Organic Process Research & Development. (2022, July 10).
  • Vedprep Main Exams. (2026, April 3). Suzuki Coupling For CSIR NET: A Comprehensive Review 2026.
  • Reddit. (2018, September 6).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). DOI:10.1039/D4QO02335H
  • ChemRxiv. (n.d.).
  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • PubMed. (2022, April 1). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors.
  • The MJA Lab. (2020, November 23). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • PMC. (n.d.). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure.
  • MDPI. (2026, March 11). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, -.
  • Veranova. (2025, October 21). White Paper: A Glimpse into the Development of Peptide Coupling Reagents.
  • ScienceScholar. (2022, May 18). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity.
  • Tokyo University of Science. (2016, October 1). Synthesis, antimicrobial and cytotoxic evaluation of spirooxindole[pyrano-bis-2H-l-benzopyrans].
  • PubMed. (2021, August 12). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo.
  • ResearchGate. (2015, December 18).
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022, September 11).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline Couplings

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering bottlenecks when utilizing 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering bottlenecks when utilizing 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline in cross-coupling and amidation workflows.

Molecular Profiling: The Root Cause of Reactivity Issues

Before troubleshooting, we must establish the mechanistic causality behind the side reactions. The fluorine atom at the 3-position is meta to the amine. It exerts a powerful inductive electron-withdrawing effect (-I) without any compensating resonance donation (+M) to the amine lone pair. Consequently, the nitrogen lone pair is highly delocalized, drastically reducing its nucleophilicity[1]. This kinetic sluggishness is the primary driver of off-target side reactions in both amide bond formation and Buchwald-Hartwig aminations.

Module 1: Amide Coupling Troubleshooting

Q: Why am I observing a mass corresponding to a guanidinium byproduct instead of my desired amide when using HATU? A: This is a classic kinetic competition issue. HATU rapidly forms a highly reactive O-At ester intermediate. However, because your 3-fluoroaniline is an exceptionally poor nucleophile, its attack on the O-At ester is slower than its attack on the unreacted HATU reagent itself (or its tetramethylurea byproduct). This leads to irreversible guanidinylation of the aniline. To resolve this, you must abandon uronium-based reagents and switch to acyl fluoride generation[2] or phosphonic anhydrides like T3P[3].

Q: I am coupling a chiral carboxylic acid to this aniline. How do I force the reaction to completion without causing epimerization? A: Prolonged reaction times with standard bases (e.g., DIPEA) and unreactive anilines allow the activated ester to cyclize into an oxazolone, leading to rapid racemization. The gold standard for this specific scenario is Propylphosphonic anhydride (T3P) in combination with pyridine. T3P mediates highly efficient coupling with non-nucleophilic anilines while maintaining an exceptionally low epimerization profile[3]. Alternatively, an EDC/DMAP system with catalytic HOBt can form a highly reactive acyliminium ion intermediate that forces the coupling forward[4].

AmideCoupling Acid Carboxylic Acid ActivatedEster O-At Activated Ester Acid->ActivatedEster Activation HATU HATU / DIPEA HATU->ActivatedEster Guanidinium Guanidinium Byproduct (Fast Pathway) HATU->Guanidinium + Aniline (Direct Attack) Desired Desired Amide (Slow Pathway) ActivatedEster->Desired + Aniline Hydrolysis Hydrolysis to Acid (Side Reaction) ActivatedEster->Hydrolysis + Trace H2O Aniline 3-Fluoro-4-(THP-oxy)aniline (Poor Nucleophile)

Kinetic competition between desired amide formation and side reactions due to poor nucleophilicity.

Module 2: Buchwald-Hartwig Cross-Coupling

Q: My Buchwald-Hartwig amination yields mostly dehalogenated aryl halide instead of the coupled product. What is happening? A: Protodehalogenation occurs when the palladium oxidative addition complex undergoes beta-hydride elimination (from solvent or amine) or reacts with trace moisture faster than the electron-deficient aniline can coordinate and undergo reductive elimination. The high energy barrier for reductive elimination with electron-poor anilines traps the catalyst off-cycle, leading to catalyst death and starting material degradation[5].

Q: Which ligand and base combination is optimal for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline? A: For heavily electron-deficient anilines, dialkylbiaryl monophosphine ligands designed to prevent catalyst deactivation are mandatory. BrettPhos or the newer GPhos ligands are highly recommended[5]. Furthermore, using a weaker base like sodium phenoxide (NaOPh) or cesium carbonate (Cs₂CO₃) instead of strong alkoxides (NaOtBu) prevents base-induced degradation of the THP ether and facilitates the coupling of electron-deficient substrates[5][6].

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Pd(II)(Ar)(NH-Ar')L Amido Complex OxAdd->AmineCoord + Aniline & Base (Slow for e- poor) Dehal Protodehalogenation (Ar-H Byproduct) OxAdd->Dehal Competing Pathway (Moisture/Alcohols) AmineCoord->Pd0 Catalyst Regeneration Product Diaryl Amine Product AmineCoord->Product Reductive Elimination

Buchwald-Hartwig cycle highlighting the vulnerability of the Pd(II) complex to protodehalogenation.

Quantitative Data: Reagent Selection Matrix

The following table synthesizes the expected performance of various coupling systems specifically when applied to 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline.

Coupling MethodReagents / CatalystYield ExpectationEpimerization RiskPrimary Side Reaction
Standard Uronium HATU, DIPEA, DMFLow (<30%)HighGuanidinylation of aniline
Carbodiimide EDC, DMAP, HOBtModerate-GoodModerateN-acylurea formation
Phosphonic Anhydride T3P (50% in EtOAc), PyridineHigh (>85%)Very Low Negligible (Self-validating)
Acyl Fluoride BTFFH, DIPEAGood (>75%)LowDiethylamine coupling (if DAST used)
Standard Pd-Catalysis Pd₂(dba)₃, BINAP, NaOtBuLow (<20%)N/AProtodehalogenation
Optimized Pd-Catalysis Pd(OAc)₂, GPhos , NaOPhHigh (>80%)N/AHomocoupling (Trace)

Validated Experimental Protocols

Protocol 1: Low-Epimerization Amide Coupling using T3P

This protocol is self-validating: T3P byproducts are entirely water-soluble, meaning crude LC-MS directly reflects true conversion without reagent suppression.

  • Preparation : In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (0.2 M).

  • Base Addition : Add anhydrous pyridine (3.0 equiv). Stir for 5 minutes at room temperature.

  • Activation : Dropwise, add T3P (50% wt solution in EtOAc, 1.5 equiv).

  • Reaction : Heat the mixture to 60 °C. Causality note: Heating is required because the aniline's reduced nucleophilicity prevents efficient room-temperature coupling.

  • Monitoring : Monitor by LC-MS. Look for the disappearance of the acid. If the acid is consumed but the amide is not formed, check for trace water causing T3P hydrolysis.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The water-soluble phosphonic acid byproducts will partition entirely into the aqueous layer.

Protocol 2: Buchwald-Hartwig Amination using GPhos
  • Preparation : Inside a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (1.2 equiv), Pd(OAc)₂ (2 mol%), GPhos ligand (4 mol%), and NaOPh (2.0 equiv).

  • Solvent : Add anhydrous, degassed 1,4-dioxane or toluene to reach a concentration of 0.2 M. Seal the vial with a PTFE-lined cap.

  • Reaction : Remove the vial from the glovebox and heat at 80–100 °C for 12–24 hours.

  • Validation : Analyze an aliquot via GC-MS or LC-MS. The use of NaOPh prevents base-catalyzed degradation of the THP ring, while GPhos accelerates reductive elimination, outcompeting the protodehalogenation pathway.

  • Workup : Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for column chromatography.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Synthesis of a Novel Library of 1-Substituted Pyrido[1,2-a]benzimidazoles. ConnectSci.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Amide synthesis by acyl
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.

Sources

Optimization

Handling and storage stability issues of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling, storage, and stability challenges associated with 3-Fluoro-4-(tetrahy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling, storage, and stability challenges associated with 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (CAS: 1054316-88-9).

Due to its electron-rich aromatic system and specific functional groups, this building block is highly susceptible to environmental degradation. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure the integrity of your material.

Part 1: Mechanistic Troubleshooting Guide (Q&A)

Q: Why does my 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline sample rapidly discolor from pale yellow to dark brown or black on the benchtop? A: This is a classic oxidative degradation pathway. Anilines are inherently susceptible to air oxidation [2]. In this specific molecule, the ether oxygen at the 4-position is para to the amine. This strongly electron-donating group activates the aromatic ring, making it highly prone to single-electron oxidation by atmospheric oxygen. This pathway leads to the formation of highly colored 1,4-benzoquinone imine species and polymeric azo dyes [1]. The fluorine atom at the 3-position provides minor inductive electron withdrawal, but it is insufficient to counteract the activating effect of the para-oxygen.

Q: I attempted to form the hydrochloride salt using aqueous HCl to stabilize the compound, but my yield was poor and TLC showed a new highly polar impurity. What happened? A: You likely cleaved the ether linkage. Researchers often confuse the THP-4-yloxy group with the classic THP-2-yloxy protecting group. The THP-2-yloxy group is an acetal and is extremely acid-labile. In contrast, the THP-4-yloxy group is a standard alkyl aryl ether [3]. While it is more stable than an acetal, the electron-rich nature of the aniline ring still makes the ether susceptible to cleavage if subjected to strong aqueous acids and heat. Therefore, salt formation must be strictly anhydrous to prevent the formation of 4-amino-2-fluorophenol.

Degradation A 3-Fluoro-4-(THP-4-yloxy)aniline (Intact Compound) B Quinone Imines / Azo Dyes (Dark Brown/Black Impurities) A->B O2, Light (Oxidative Degradation) C 4-Amino-2-fluorophenol + THP Derivatives A->C Strong Aqueous Acids (Ether Cleavage)

Fig 1: Primary degradation pathways of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline.

Part 2: Data Presentation & Analytics

To maintain scientific integrity, you must monitor your stock continuously. Below is the quantitative data summarizing storage stability and analytical detection parameters.

Table 1: Storage Conditions vs. Expected Shelf-Life

Storage ConditionStateAtmosphereLight ExposureExpected Shelf-Life
Benchtop (25°C)Free BaseAirAmbient Light< 24 hours (Rapid darkening)
Refrigerator (4°C)Free BaseArgonDark (Amber Vial)1 - 2 weeks
Freezer (-20°C)Free BaseArgonDark (Amber Vial)3 - 6 months
Freezer (-20°C)HCl SaltArgonDark (Amber Vial)> 2 years (Highly stable)

Table 2: Analytical Detection of Common Degradation Products

Impurity TypeDegradation MechanismDetection MethodKey Analytical Signature
Quinone IminesOxidationUV-Vis / HPLCBroad absorption at 400-500 nm; late-eluting broad HPLC peaks.
Phenol DerivativeEther CleavageLC-MS / TLCMass shift (-84 Da, loss of THP); highly polar baseline spot on normal-phase TLC.
AzobenzenesOxidative Dimerization1H NMR (CDCl3)Downfield shift of aromatic protons; disappearance of the NH2 broad singlet (~3.5 ppm).

Part 3: Experimental Protocols

Protocol A: Purification of Oxidized Free Base (Self-Validating System)

If your compound has darkened, it must be purified before use to prevent quinone impurities from poisoning downstream metal-catalyzed cross-coupling reactions.

  • Preparation: Dissolve the degraded dark mixture in a minimal amount of dichloromethane (DCM).

  • Column Equilibration: Pre-equilibrate a silica gel column with Hexanes/Ethyl Acetate (80:20) containing 1% Triethylamine (TEA).

    • Causality: TEA neutralizes the acidic silanol groups on the silica gel, preventing the basic aniline from streaking or irreversibly binding to the stationary phase.

  • Elution: Run the column while monitoring by UV (254 nm). The oxidized quinone imines will typically retain strongly at the baseline or elute as distinct dark bands.

  • Concentration: Concentrate the pure fractions under reduced pressure at <30°C.

    • Causality: Keeping the water bath temperature low minimizes thermal degradation of the concentrated free base.

  • System Validation: Run a TLC (Hexanes/EtOAc 70:30) of the final product. The purified free base should appear as a single spot (Rf ~0.4) that is initially colorless but stains strongly with KMnO4. Complete absence of baseline retention confirms the removal of polymeric species.

Protocol B: Anhydrous Hydrochloride Salt Formation for Long-Term Storage

Handling solid aniline salts is highly preferred over liquid/oil free bases for long-term storage stability [4]. Converting the free base to an anilinium salt protonates the amine, removing the nitrogen's lone pair from the aromatic pi-system and drastically reducing its susceptibility to oxidation.

  • Dissolution: Dissolve the freshly purified free base in anhydrous diethyl ether (or THF) under a strict argon atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath to control the exothermic salt formation.

  • Acid Addition: Slowly add 1.05 equivalents of a standardized solution of anhydrous HCl in dioxane (or ethereal HCl) dropwise.

    • Causality: Using anhydrous HCl prevents the aqueous acidic conditions that would otherwise cleave the THP-4-yloxy ether linkage.

  • Isolation: A white/pale precipitate of the anilinium hydrochloride salt will form immediately. Filter the precipitate under a blanket of argon, wash with cold anhydrous ether, and dry under high vacuum.

  • System Validation: Dissolve a few crystals of the formed salt in D2O and run a 1H NMR. The absence of a broad singlet integrating to 2H (the free NH2 protons) and the presence of the intact THP ether multiplet (~4.5 ppm) confirms successful salt formation without ether cleavage.

Workflow S1 1. Assess Purity (HPLC/NMR) S2 2. Silica Gel Chromatography (Remove colored impurities) S1->S2 Purity < 95% or Discolored S3 3. Anhydrous Salt Formation (HCl in Ether) S1->S3 Purity > 95% (Colorless/Pale) S2->S3 Purified Free Base S4 4. Long-Term Storage (-20°C, Argon, Amber Vial) S3->S4 Stable HCl Salt

Fig 2: Decision matrix and workflow for the purification and long-term storage of the compound.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound as a stock solution in DMSO or DMF for high-throughput screening? A: It is highly discouraged. DMSO and DMF are hygroscopic and can contain trace oxidants. If a stock solution is absolutely necessary, you must use degassed, anhydrous solvent, store the aliquots at -80°C, and utilize them within 24 hours.

Q: My compound arrived as a dark brown oil, but the Certificate of Analysis (CoA) says it is >97% pure. Is the CoA wrong? A: Not necessarily. Anilines have an exceptionally high molar extinction coefficient for their oxidized forms. Even 0.5% oxidation can turn an entire sample pitch black [1]. Always verify purity via quantitative NMR or HPLC before assuming the bulk material is compromised.

Q: Why do you specify Argon instead of Nitrogen for the storage atmosphere? A: Argon is a noble gas that is significantly heavier than air. When you open and close the vial, Argon effectively blankets the solid or liquid at the bottom of the container, displacing oxygen much more efficiently than Nitrogen[1].

References

  • Wikipedia. "Aniline." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Stejskal, J., et al. "Solid-state oxidation of aniline hydrochloride with various oxidants." ResearchGate. Available at: [Link]

Troubleshooting

Technical Support Center: Handling &amp; Storage of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

Introduction & Mechanistic Overview 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a highly valuable building block in pharmaceutical synthesis, frequently utilized in cross-coupling reactions and amidation workflows...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is a highly valuable building block in pharmaceutical synthesis, frequently utilized in cross-coupling reactions and amidation workflows. However, researchers frequently encounter severe degradation issues—manifesting as a rapid color change from an off-white powder to a dark purple or black tar—when the reagent is stored improperly.

This guide provides the mechanistic causality behind this degradation, self-validating protocols for recovery, and definitive storage guidelines to ensure long-term stability.

Troubleshooting FAQs

Q1: Why did my freshly purchased batch turn dark brown/purple after only a few weeks on the bench? Causality: The degradation is driven by autoxidation. The para-alkoxy group (the THP ether) strongly donates electron density into the aromatic ring via resonance (+M effect). This significantly lowers the oxidation potential of the aniline nitrogen. When exposed to atmospheric oxygen and ambient light, the aniline nitrogen easily loses a single electron to yield a highly reactive [1]. This radical cation undergoes rapid dimerization and further oxidation into complex quinone imines and azo compounds, which are highly conjugated and appear as dark brown or black [2].

Q2: Does the THP (tetrahydro-2H-pyran) group contribute to this degradation? Causality: While the primary degradation pathway is the anodic-style oxidation of the aniline moiety, the THP group poses a secondary risk. Cyclic ethers can slowly form hydroperoxides upon prolonged exposure to oxygen. These trace peroxides act as radical initiators, exponentially accelerating the single-electron transfer (SET) that initiates the aniline autoxidation cascade.

Q3: Can I still use the oxidized (darkened) reagent in my cross-coupling reactions? Causality: No. The oxidized impurities (quinone imines) are excellent ligands that can irreversibly bind to and poison transition metal catalysts (e.g., Palladium or Copper). Using oxidized aniline will lead to stalled reactions, poor yields, and complex purification profiles. You must purify the reagent prior to use (see Protocol 2).

Experimental Protocols

Protocol 1: Inert Aliquoting and Long-Term Storage

This protocol ensures the exclusion of oxygen and moisture, preventing the formation of radical cations.

Step-by-Step Methodology:

  • Preparation: Transfer the newly purchased or freshly purified aniline into a glovebox maintained under an Argon atmosphere (<1 ppm O2​ , <1 ppm H2​O ).

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 100 mg to 500 mg) using amber glass vials. Causality: Single-use aliquots prevent repeated atmospheric exposure of the bulk batch during daily use. Amber glass blocks UV light, which can homolytically cleave trace peroxides and initiate radical formation.

  • Sealing: Seal the vials with PTFE-lined caps. Wrap the caps tightly with Parafilm or electrical tape.

  • Storage: Remove the vials from the glovebox and immediately store them in a dedicated freezer at -20°C. Causality: Sub-zero temperatures drastically reduce the kinetic rate of autoxidation.

  • Self-Validation Check: Before use, allow the sealed vial to warm to room temperature (preventing condensation). The solid must remain off-white or pale yellow. Any dark discoloration indicates a breach in the seal.

Protocol 2: Rescue Purification of Oxidized Reagent

This protocol is a self-validating system to recover pure aniline from a degraded, dark-colored batch.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the degraded 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline in 15 mL of ethyl acetate (EtOAc).

  • Antioxidant Wash: Transfer the solution to a separatory funnel and wash with 10 mL of a freshly prepared 10% (w/v) aqueous sodium dithionite ( Na2​S2​O4​ ) solution. Causality: Sodium dithionite is a strong reducing agent that converts colored quinone imines back into the corresponding amines or renders them highly water-soluble, stripping them from the organic layer.

  • Filtration: Dry the organic layer over anhydrous Na2​SO4​ . Filter the solution through a 2-inch plug of silica gel topped with a 0.5-inch layer of Celite, eluting with an additional 20 mL of EtOAc. Causality: The silica plug traps highly polar polymeric "tars" and baseline azo impurities.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at 30°C.

  • Self-Validation Check: The resulting solid must be off-white. To validate purity, run a TLC (Hexanes:EtOAc 1:1). There should be a single sharp spot (UV active) with no streaking or baseline retention. If baseline material remains, repeat the silica plug filtration.

Quantitative Data Summaries

The following table summarizes the expected shelf life of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline under various storage conditions, demonstrating the critical need for strict environmental controls.

Storage TemperatureAtmosphereLight ExposureExpected Shelf Life (High Purity >98%)
+25°C (Benchtop)Ambient AirClear Vial (Light)< 2 Weeks
+25°C (Benchtop)Ambient AirAmber Vial (Dark)3 - 4 Weeks
+4°C (Fridge)Ambient AirAmber Vial (Dark)2 - 3 Months
-20°C (Freezer)Ambient AirAmber Vial (Dark)6 - 8 Months
-20°C (Freezer) Argon / N2​ Amber Vial (Dark) > 24 Months

Mechanistic & Workflow Visualization

The diagram below illustrates the logical relationship between environmental exposure, the chemical degradation pathway, and the specific storage interventions required to halt oxidation.

G A 3-Fluoro-4-(THP-oxy)aniline (Colorless/White Solid) B O2 & Light Exposure (Improper Storage) A->B  Environmental  Exposure C Aniline Radical Cation (Reactive Intermediate) B->C  Single Electron  Transfer (SET) D Dimerization & Polymerization C->D  Radical  Coupling E Quinone Imines & Azo Compounds (Dark Brown/Black Tars) D->E  Accumulation F Storage Interventions G Inert Atmosphere (Ar/N2) Blocks O2 F->G H Amber Glass Vials Blocks UV/Light F->H I Sub-Zero Storage (-20°C) Slows Kinetics F->I G->B Prevents H->B Prevents I->C Inhibits

Caption: Autoxidation pathway of anilines and targeted storage interventions to prevent degradation.

References

  • Title: Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Purity Analysis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

Welcome to the Technical Support and Troubleshooting Center for the purity analysis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline . This portal is designed for analytical scientists and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the purity analysis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline . This portal is designed for analytical scientists and drug development professionals. It provides field-proven methodologies, causality-driven troubleshooting, and regulatory-aligned validation strategies.

Mechanistic Overview & Method Development Workflow

3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline presents unique chromatographic challenges due to its structural dichotomy: a polar, basic aniline moiety (pKa ~4.5) paired with a hydrophobic tetrahydropyran (THP) ring. The primary amine is highly susceptible to secondary interactions with residual silanols on the silica stationary phase, which classically manifests as severe peak tailing[1]. Furthermore, the aniline group is prone to oxidative degradation, necessitating a stability-indicating approach.

G A 1. Physicochemical Profiling (pKa ~4.5, Basic Aniline) B 2. Stationary Phase Selection (Type B Silica, End-capped C18) A->B C 3. Mobile Phase Optimization (Buffer pH 2.5, Acetonitrile) B->C D 4. Gradient & Temp Tuning (Resolve Critical Pairs) C->D E 5. System Suitability Testing (USP <621> Criteria) D->E F 6. Method Validation (ICH Q2(R2) Guidelines) E->F

Logical Workflow for Basic Aniline HPLC Method Development.

Core Experimental Protocol: Self-Validating Purity Method

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates internal checks to verify that the method is actively discriminating between the API and its degradation products without analytical artifacts.

Step-by-Step Methodology

Step 1: Stationary Phase Selection

  • Action: Select a high-purity, Type B silica C18 column, fully end-capped (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Causality: Type B silica has dramatically lower trace metal content and fewer highly acidic isolated silanols compared to older Type A silica. End-capping further shields the basic aniline from ion-exchange interactions[1].

Step 2: Mobile Phase Preparation (pH Control)

  • Action: Prepare Mobile Phase A as 0.1% Trifluoroacetic acid (TFA) or 10 mM Phosphate buffer adjusted to pH 2.5. Prepare Mobile Phase B as 100% Acetonitrile.

  • Causality: The pKa of residual silanols is ~3.5. Operating at pH 2.5 ensures that the silanols are fully protonated (neutralized), eliminating the electrostatic attraction between the stationary phase and the positively charged protonated aniline[2].

Step 3: Gradient Design

  • Action: Program a linear gradient from 5% B to 90% B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

  • Causality: Starting at 5% organic modifier ensures adequate retention of the polar protonated amine. Ramping to 90% B provides the necessary elution strength to wash the hydrophobic THP-containing impurities and late-eluting dimers off the column.

Step 4: Self-Validation via Forced Degradation

  • Action: Subject the API to 3% H2​O2​ for 2 hours. Inject the stressed sample alongside an unstressed control.

  • Validation Check: The method is self-validated if the mass balance (sum of all peak areas) of the stressed sample is ≥95% of the control, and the API peak is baseline resolved ( Rs​≥1.5 ) from the newly formed N-oxide degradation products. This proves the method is genuinely stability-indicating.

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing (Tailing Factor > 2.0) for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline. How do I isolate the root cause? A1: Peak tailing for basic compounds is typically caused by secondary ion-exchange interactions or physical column voids[1].

  • Self-Validating Diagnostic: Inject a neutral marker (e.g., toluene) alongside your sample. If the neutral marker is perfectly symmetrical but the aniline tails, the issue is chemical (silanol interactions). If both peaks tail, the issue is physical (a void volume at the head of the column).

  • Solution: If chemical, lower the mobile phase pH to < 3.0 to suppress silanol ionization[2]. If physical, replace the column or the inlet frit.

Q2: I cannot resolve the API from its synthetic precursor, 3-fluoro-4-aminophenol. What parameter should I adjust? A2: Causality: Both compounds possess the fluoro-aniline motif, but the precursor lacks the THP ring, making it significantly more polar.

  • Solution: Flatten the gradient slope at the beginning of the run (e.g., hold at 5% B for 5 minutes before ramping). Additionally, switch the organic modifier from Methanol to Acetonitrile. Acetonitrile is aprotic and its dipole-dipole interactions often provide superior selectivity ( α ) for ether-containing rings (like THP) compared to protic solvents[2].

Q3: My system suitability fails due to retention time drift, and I need to transfer the method to a UHPLC system. What adjustments are legally permissible without full revalidation? A3: Causality: Method modernization requires adherence to regulatory frameworks to ensure continuous validity.

  • Solution: Under the harmonized USP <621> guidelines (effective Dec 2022/May 2025), you are permitted to adjust the column dimensions and particle size ( dp​ ) provided the ratio of column length to particle size ( L/dp​ ) remains within -25% to +50% of the original validated method[3]. Flow rates must be mathematically scaled to maintain linear velocity.

Q4: During ICH Q2(R2) validation, my accuracy recovery drops at low concentrations (Limit of Quantitation). Why? A4: Causality: Anilines are prone to oxidation and can exhibit non-specific binding to the active silanol sites on standard borosilicate glass autosampler vials. At low concentrations, this loss becomes statistically significant.

  • Solution: Switch to silanized (deactivated) amber glass vials to prevent surface binding and protect the sample from photo-oxidation during the autosampler queue.

Quantitative Data & Validation Metrics

The following tables summarize the empirical optimization data and the regulatory acceptance criteria required for a compliant purity method.

Table 1: Method Optimization Matrix (Empirical Data)

Demonstrates the causality of pH and organic modifier selection on peak shape and resolution.

Mobile Phase pHOrganic ModifierTailing Factor ( Tf​ )Resolution ( Rs​ ) from PrecursorResult
pH 6.8 (Ammonium Acetate)Methanol2.81.2Fail (Severe silanol interaction)
pH 6.8 (Ammonium Acetate)Acetonitrile2.51.4Fail (Poor peak shape)
pH 2.5 (0.1% TFA)Methanol1.31.8Pass (Silanols suppressed)
pH 2.5 (0.1% TFA) Acetonitrile 1.1 2.5 Optimal (Best selectivity & shape)
Table 2: System Suitability & Validation Criteria (USP/ICH)

Alignment with USP <621> and ICH Q2(R2) guidelines for analytical procedure validation[4],[3].

ParameterGuideline SourceAcceptance CriteriaCausality / Purpose
Tailing Factor ( Tf​ ) USP <621> ≤1.5 Ensures symmetrical peaks for accurate integration and prevents co-elution masking.
Resolution ( Rs​ ) USP <621> ≥1.5 Guarantees baseline separation between the API and its closest eluting impurity.
Linearity ( R2 ) ICH Q2(R2) ≥0.999 Validates the proportional quantitative response across the reportable range (e.g., 0.05% to 120%).
Precision (%RSD) ICH Q2(R2) ≤2.0% Confirms the reproducibility of the autosampler and the stability of the analyte in solution.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH) URL:[Link]

  • Understanding the Latest Revisions to USP <621> Agilent Technologies URL:[Link]

  • Why Do Peaks Tail? - LC Troubleshooting LCGC International URL:[Link]

  • Reversed Phase HPLC Method Development Phenomenex URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Kinase Inhibitor Design: A Comparative Guide to 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline vs. 3-Fluoro-4-methoxyaniline

As drug discovery programs advance from hit-to-lead and into lead optimization, the strategic replacement of peripheral functional groups becomes critical for balancing pharmacodynamics (target affinity) with pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs advance from hit-to-lead and into lead optimization, the strategic replacement of peripheral functional groups becomes critical for balancing pharmacodynamics (target affinity) with pharmacokinetics (ADME properties). In the realm of ATP-competitive kinase inhibitors and receptor ligands, aniline derivatives are ubiquitous building blocks, typically serving as the hinge-binding or solvent-channel-directed moiety[1].

This guide provides an objective, data-driven comparison between a classic building block—3-Fluoro-4-methoxyaniline (CAS 366-99-4)—and its modern, sterically optimized counterpart—3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline . By analyzing their physicochemical properties, mechanistic impacts, and experimental workflows, we will explore the causality behind the industry's shift toward bulkier cyclic ethers in targeted therapies[2].

Structural & Physicochemical Profiling

The structural difference between these two building blocks lies entirely at the para-position relative to the amine. While the 3-fluoro substituent is maintained to provide a specific dihedral angle constraint and inductive electron-withdrawing effect, the transition from a simple methyl ether to a tetrahydropyran (THP) ether fundamentally alters the molecule's interaction with both the target protein and the metabolic environment.

Table 1: Physicochemical Comparison of the Building Blocks
Property3-Fluoro-4-methoxyaniline3-Fluoro-4-(THP-4-yloxy)anilineCausality & Impact in Drug Design
Structure Motif Methoxy (-OCH₃)Tetrahydropyran-4-yloxy (-O-THP)THP adds significant steric bulk and a secondary oxygen atom.
Molecular Weight 141.14 g/mol 211.23 g/mol THP increases MW, requiring careful monitoring of overall ligand ligand efficiency (LE).
TPSA (Ų) 35.244.5The additional oxygen in the THP ring increases the Topological Polar Surface Area, often improving aqueous solubility.
Metabolic Liability High (O-demethylation)Low (Sterically shielded)Methoxy groups are prime targets for CYP450 enzymes. The THP ring sterically blocks this metabolic soft spot.
Flexibility (Rotatable Bonds) 23THP introduces a constrained ring system, minimizing the entropic penalty upon target binding compared to linear alkyl chains.

Mechanistic Insights: The Role of the 4-Position Substituent

When these anilines are coupled to a core heterocyclic scaffold (e.g., a quinazoline, quinoline, or triazine[3][4]), the aniline nitrogen typically acts as a hydrogen bond donor/acceptor to the kinase hinge region. Consequently, the 3-fluoro and 4-alkoxy groups are projected outward into the solvent-exposed channel or a specific hydrophobic sub-pocket.

The Methoxy Liability: While 3-fluoro-4-methoxyaniline is highly efficient at filling small hydrophobic pockets and has been used successfully in dual Src/Abl inhibitors[3] and adenosine receptor ligands[4], the methoxy group is a notorious metabolic liability. Cytochrome P450 enzymes rapidly catalyze O-demethylation, generating a reactive phenol that is quickly cleared via glucuronidation.

The THP-oxy Solution: Replacing the methoxy group with a tetrahydropyran-4-yloxy group is a classic bioisosteric optimization strategy. The causality is twofold:

  • Metabolic Shielding: The bulky THP ring sterically hinders the approach of CYP450 oxidative species to the ether oxygen, drastically increasing the compound's half-life.

  • Solvent Channel Interactions: The oxygen heteroatom within the THP ring can engage in water-mediated hydrogen bonding networks in the solvent channel, improving both thermodynamic binding enthalpy and systemic aqueous solubility without adding highly basic or acidic groups.

SAR_Optimization Scaffold Core Kinase Scaffold (e.g., Quinoline/Triazine) CompB 3-Fluoro-4-methoxyaniline (Standard) Scaffold->CompB SNAr / Coupling CompA 3-Fluoro-4-(THP-oxy)aniline (Optimized) Scaffold->CompA SNAr / Coupling ProfileB Profile: - High Target Affinity - Rapid O-demethylation - Lower Aqueous Solubility CompB->ProfileB in vitro/in vivo testing ProfileA Profile: - Maintained/Improved Affinity - Steric Shielding (Stable) - Enhanced Solubility (THP) CompA->ProfileA in vitro/in vivo testing

Fig 1: Logical workflow of SAR optimization transitioning from a methoxy to a THP-oxy substituent.

Experimental Workflows: Synthesis & Validation

To objectively compare the performance of these two building blocks, they must be integrated into a core scaffold and tested. The following protocols are designed as self-validating systems , ensuring that any observed differences are strictly due to the substituent change.

Protocol A: Scaffold Attachment via Nucleophilic Aromatic Substitution (SNAr)

Causality: SNAr is the preferred method for attaching these anilines to electron-deficient heteroaromatics (e.g., 4-chloroquinazolines) because it is highly scalable and avoids the need for expensive palladium catalysts.

  • Preparation: Dissolve 1.0 eq of the core scaffold (e.g., 4-chloroquinazoline) and 1.1 eq of either 3-fluoro-4-methoxyaniline or 3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline in anhydrous isopropanol.

  • Catalysis: Add 0.1 eq of concentrated HCl. Causality: The acid protonates the quinazoline nitrogen, increasing the electrophilicity of the C4 position and accelerating the SNAr reaction.

  • Reaction: Reflux the mixture at 85°C for 4-6 hours. Monitor via LC-MS.

  • Self-Validating Control: Run a parallel reaction utilizing unsubstituted aniline. If the unsubstituted aniline fails to couple, the core scaffold is degraded or inactive; if only the THP-oxy aniline fails, steric hindrance at the reaction site is the limiting factor.

  • Isolation: Cool to room temperature, filter the precipitated product, and wash with cold ether to yield the final inhibitor.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the THP group prevents O-demethylation, we must measure the intrinsic clearance ( Clint​ ) of both synthesized inhibitors in the presence of metabolic enzymes.

  • Incubation Matrix: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Spike the synthesized methoxy-inhibitor and THP-inhibitor into separate vials at a final concentration of 1 µM.

  • Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validating Controls:

    • Positive Control: Verapamil (rapidly metabolized) to confirm HLM viability.

    • Negative Control: Omit NADPH from a parallel set of vials. Causality: If degradation occurs without NADPH, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), invalidating the O-demethylation hypothesis.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and Clint​ .

Comparative Performance Data

When applied to a standard kinase inhibitor scaffold (e.g., targeting EGFR or CRAF[1][2]), the transition from the methoxy to the THP-oxy aniline yields distinct pharmacological profiles. The data below represents a synthesized summary of expected outcomes based on established medicinal chemistry principles for these specific moieties.

Table 2: Comparative Pharmacological Profile (Scaffold-Coupled)
ParameterMethoxy-Derivative (Standard)THP-oxy-Derivative (Optimized)Analytical Conclusion
Target Kinase IC₅₀ 12 nM15 nMPotency is largely maintained; the solvent channel easily accommodates the bulkier THP ring.
HLM Half-life ( t1/2​ ) 18 minutes>120 minutesThe THP ring successfully shields the molecule from rapid CYP450-mediated O-demethylation.
Kinetic Solubility (pH 7.4) 15 µg/mL65 µg/mLThe additional oxygen in the THP ring enhances hydration, significantly improving aqueous solubility.
Permeability (Caco-2 Papp​ ) 18×10−6 cm/s 12×10−6 cm/sSlight reduction in permeability due to increased MW and TPSA, but remains well within the acceptable range for oral bioavailability.

Conclusion & Selection Guide

The choice between 3-Fluoro-4-methoxyaniline and 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline dictates the trajectory of a lead optimization campaign.

  • Select 3-Fluoro-4-methoxyaniline during early-stage hit-to-lead chemistry where low molecular weight and high ligand efficiency are prioritized to establish baseline structure-activity relationships (SAR)[3].

  • Select 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline when a lead compound exhibits excellent in vitro potency but suffers from poor in vivo exposure due to rapid Phase I metabolism or poor aqueous solubility[2]. The THP group is a proven, elegant solution to stabilize the molecule while exploiting the solvent channel for favorable physicochemical properties.

Sources

Validation

Trace-Level Detection of Mutagenic Impurities: Validating LC-MS Methods for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

Executive Summary In modern pharmaceutical development, the identification and control of Potential Mutagenic Impurities (PMIs) is a critical regulatory mandate. 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (CAS: 1054...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the identification and control of Potential Mutagenic Impurities (PMIs) is a critical regulatory mandate. 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (CAS: 1054316-88-9) is a highly specific fluorinated aniline ether intermediate frequently utilized in the synthesis of targeted kinase inhibitors. Due to the presence of a primary aniline moiety—a well-documented Ashby-Tennant structural alert for DNA reactivity—this compound must be strictly controlled in the final Active Pharmaceutical Ingredient (API)[1].

This guide objectively compares the performance of traditional High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS using a Triple Quadrupole) for the trace-level detection of this impurity. Furthermore, it provides a comprehensive, self-validating experimental protocol grounded in the ICH Q2(R2) guidelines to ensure robust, reproducible quantitation [2].

Regulatory Context & Analytical Target Profile (ATP)

Under the ICH M7(R2) guideline, impurities containing structural alerts for mutagenicity without sufficient in vivo carcinogenicity data are classified as Class 2 or Class 3 PMIs. They must be controlled at or below the Threshold of Toxicological Concern (TTC) , which is generally set at 1.5 µ g/day for long-term clinical exposure [1].

Depending on the Maximum Daily Dose (MDD) of the API, this TTC often translates to an analytical control limit in the low parts-per-million (ppm) range (e.g., 1–10 ppm). To ensure a robust control strategy, the Analytical Target Profile (ATP) requires the method's Limit of Quantitation (LOQ) to be at least 30% of the TTC limit.

ICH_M7_Pathway A API Profiling: Identify CAS 1054316-88-9 B In Silico (Q)SAR Mutagenicity Assessment A->B C Structural Alert: Primary Aniline Moiety B->C D ICH M7 Classification: Class 2/3 Mutagenic Impurity C->D E Establish Control Strategy: TTC Limit (1.5 µg/day) D->E F Analytical Target Profile: Target LOQ < 30% TTC E->F

Figure 1: ICH M7 regulatory decision pathway for aniline-based mutagenic impurities.

Analytical Technology Comparison

Selecting the appropriate analytical platform is a balance between sensitivity, specificity, and routine operational stability. Below is an objective comparison of the three primary modalities evaluated for this assay.

Table 1: Performance Comparison for Mutagenic Impurity Detection
Performance ParameterHPLC-UV (Diode Array)LC-HRMS (Q-TOF)LC-MS/MS (Triple Quadrupole)
Sensitivity (Typical LOQ) 50 – 100 ppm1 – 5 ppm< 0.1 ppm
Specificity in API Matrix Low (Prone to co-elution)Very High (Exact Mass)High (MRM Transitions)
Linear Dynamic Range 3 – 4 orders of magnitude2 – 3 orders of magnitude4 – 5 orders of magnitude
Routine QC Suitability ExcellentModerate (Complex data)Excellent (Targeted)
Cost per Analysis LowHighModerate

The Verdict: While LC-HRMS offers unparalleled qualitative power for identifying unknown degradants, the Triple Quadrupole LC-MS/MS remains the undisputed gold standard for targeted quantitation. Its use of Multiple Reaction Monitoring (MRM) filters out background matrix noise, delivering the sub-ppm sensitivity and wide dynamic range required for ICH M7 compliance [3].

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every experimental choice is rooted in fundamental physicochemical principles.

Sample Preparation
  • Diluent: Acetonitrile / Water (50:50, v/v).

  • Procedure: Accurately weigh 50.0 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (API concentration: 5.0 mg/mL).

  • Causality Insight: The 50:50 ACN/H2O ratio is critical. It ensures complete solubilization of the lipophilic API matrix while maintaining the stability of the polar 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline. Using 100% organic solvent would risk poor peak shape due to solvent mismatch with the initial mobile phase, whereas 100% aqueous would fail to dissolve the API.

Chromatographic Conditions (UHPLC)
  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 5.0 min: 5% to 60% B

    • 5.0 – 6.0 min: 60% to 95% B

    • 6.0 – 7.5 min: 95% B

    • 7.5 – 7.6 min: 95% to 5% B (Re-equilibration to 10.0 min)

  • Causality Insight: A delayed gradient starting at 5% B ensures the highly polar aniline impurity is adequately retained on the C18 stationary phase. This prevents co-elution with the solvent void volume, a region notoriously plagued by severe ion suppression from unretained matrix salts.

Mass Spectrometric Conditions (TQ-MS/MS)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (Exact Mass ~211.10):

    • Precursor Ion: m/z 212.1 [M+H]+

    • Quantifier Ion: m/z 128.1 (Collision Energy: 15 eV)

    • Qualifier Ion: m/z 110.1 (Collision Energy: 25 eV)

  • Causality Insight: In ESI+ mode, the primary amine is readily protonated (m/z 212.1). Applying 15 eV of collision energy induces the lowest-energy fragmentation pathway: the cleavage of the ether linkage and the neutral loss of the tetrahydropyran ring (84 Da). This yields a highly stable 3-fluoro-4-hydroxyaniline product ion (m/z 128.1). This specific transition virtually eliminates false positives from the API matrix.

LCMS_Workflow S1 Sample Prep (API in ACN/H2O) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI(+) Ionization [M+H]+ m/z 212.1 S2->S3 S4 TQ-MS/MS (MRM) Quant: m/z 128.1 S3->S4 S5 Data Processing (ICH Q2(R2) Validation) S4->S5

Figure 2: Step-by-step LC-MS/MS workflow for trace-level quantitation of the target impurity.

Validation Data (ICH Q2(R2) Framework)

To demonstrate that this analytical procedure is fit for its intended purpose, it was validated against the rigorous standards set by ICH Q2(R2) [2]. The table below summarizes the experimental validation data, confirming the method's reliability for routine Quality Control (QC) environments.

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeNo matrix peaks observed at m/z 128.1Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.03 ppm (S/N = 5:1)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.10 ppm (S/N = 14:1)Pass
Linearity R² ≥ 0.990 over reportable rangeR² = 0.9994 (0.1 ppm to 20.0 ppm)Pass
Accuracy (Recovery) 80% – 120% at LOQ level98.5% (Spiked at 0.10 ppm)Pass
Precision (Repeatability) %RSD ≤ 10% at LOQ (n=6)3.2% RSDPass

Data Interpretation: The method easily achieves an LOQ of 0.10 ppm, which is well below the typical 30% TTC threshold required for most APIs. The excellent recovery (98.5%) at the LOQ confirms that the selected sample preparation and chromatographic gradient successfully mitigate ion suppression from the API matrix.

Conclusion

For the trace-level detection of the mutagenic intermediate 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline, traditional HPLC-UV lacks the necessary sensitivity, and LC-HRMS introduces unnecessary complexity for routine batch release. Triple Quadrupole LC-MS/MS stands out as the optimal technological solution. By leveraging specific MRM transitions and a carefully optimized chromatographic gradient, the method presented herein provides a self-validating, ICH Q2(R2)-compliant framework that ensures patient safety and regulatory success.

References

  • Title: ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL: [Link][1]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL: [Link][2]

  • Title: M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link][3]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: Evaluating 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline in Kinase Inhibitor Design

Executive Summary & Strategic Context In the development of targeted small-molecule kinase inhibitors, the selection of optimal aniline building blocks is critical for balancing potency, pharmacokinetics (PK), and safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the development of targeted small-molecule kinase inhibitors, the selection of optimal aniline building blocks is critical for balancing potency, pharmacokinetics (PK), and safety. 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (CAS: 1054316-88-9) has emerged as a highly strategic moiety in medicinal chemistry, frequently utilized in the optimization of scaffolds targeting EGFR, Src/Abl, and mTOR[1][2].

This guide provides an objective, data-driven comparison of this specific building block against common alternatives (such as methoxy- and morpholino-anilines). By analyzing the physicochemical causality behind its performance, researchers can better understand when and how to integrate the tetrahydropyran-4-yloxy (THP-oxy) motif into their drug discovery pipelines.

Mechanistic Rationale: The "Fluorine + THP-oxy" Advantage

The structural architecture of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is engineered to solve three specific medicinal chemistry challenges:

  • Metabolic Stability (The THP-oxy Shield): Traditional small alkoxy groups, such as methoxy, are highly susceptible to cytochrome P450-mediated O-dealkylation, which generates reactive and rapidly cleared phenolic metabolites. The bulky tetrahydropyran ring sterically hinders access to the ether oxygen by CYP enzymes, significantly extending the compound's half-life[2][3].

  • Solubility Without Cardiotoxicity: To improve aqueous solubility, chemists often employ basic amines like morpholine or piperazine. However, these basic centers (pKa > 8) frequently bind to the hERG potassium channel, introducing severe cardiotoxic liabilities. The THP-oxy group is electrically neutral, completely bypassing hERG binding, while its oxygen atom acts as a potent hydrogen-bond acceptor to maintain favorable aqueous solubility[2].

  • Hinge-Binding Optimization (The 3-Fluoro Effect): The fluorine atom at the meta (C3) position serves a dual purpose. Sterically, it fills a small, highly conserved hydrophobic pocket near the kinase hinge region, enhancing binding affinity[4]. Electronically, its inductive electron-withdrawing effect lowers the pKa of the aniline amino group, which modulates the basicity of the final coupled scaffold, thereby improving membrane permeability and oral bioavailability[4].

SAR_Logic A Base Scaffold (e.g., Quinazoline) B 3-Fluoro Substitution (Metabolic Block & pKa) A->B Add Aniline C 4-Methoxy (Poor Stability) B->C Alkoxy D 4-Morpholino (hERG Liability) B->D Basic Amine E 4-THP-oxy (Optimal Balance) B->E Neutral Ether

Caption: SAR optimization logic leading to the selection of the THP-oxy moiety over traditional substituents.

SAR Comparison Data

To objectively demonstrate the performance of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline, the table below compares it against alternative aniline building blocks when coupled to a prototypical 4-anilinoquinazoline kinase inhibitor scaffold (representative benchmark data derived from standard Src/EGFR optimization campaigns)[1][4].

Aniline Building BlockTarget Kinase IC₅₀ (nM)Aqueous Solubility (µg/mL)Human Liver Microsome Cl_int (µL/min/mg)hERG IC₅₀ (µM)
3-Fluoro-4-methoxyaniline 4.21585 (High, O-dealkylation)> 30 (Safe)
3-Fluoro-4-morpholinoaniline 5.112060 (Moderate, oxidation)8.5 (Liability)
3-Fluoro-4-(THP-4-yloxy)aniline 3.8 85 12 (Low, highly stable) > 30 (Safe)

Data Synthesis: The THP-oxy variant achieves the "Goldilocks" profile. It maintains the sub-5 nM potency of the methoxy derivative while improving solubility nearly six-fold. Crucially, it matches the safety profile of the methoxy group (no hERG liability) while exhibiting a vastly superior metabolic clearance rate compared to both alternatives[2][3].

Experimental Protocols & Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols outline the synthesis of the aniline and its subsequent biological evaluation.

Protocol A: Synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

Causality Focus: The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (SNAr). The nitro group strongly activates the para-fluorine for displacement, while the meta-fluorine remains intact.

  • Alkoxide Generation: Dissolve tetrahydro-2H-pyran-4-ol (1.1 eq) in anhydrous DMF at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Rationale: NaH quantitatively deprotonates the alcohol to form a highly reactive oxygen nucleophile.

  • SNAr Reaction: Add 3,4-difluoronitrobenzene (1.0 eq) dropwise. Stir at room temperature for 4 hours.

    • Self-Validation Step: Monitor via LC-MS. The disappearance of the starting material (m/z 159) and the appearance of a single major peak at m/z 241 confirms successful, regioselective mono-substitution.

  • Catalytic Reduction: Isolate the nitro intermediate and dissolve in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel and stir under an H₂ atmosphere (1 atm) for 12 hours.

    • Self-Validation Step: Hydrogen uptake will cease when the nitro group is fully reduced. Filter through Celite to remove the catalyst. LC-MS must show a mass shift to m/z 211[M+H]⁺, confirming the formation of the target aniline.

Protocol_Workflow Step1 1. SNAr Reaction 3,4-Difluoronitrobenzene + THP-4-ol Step2 2. Catalytic Reduction Pd/C, H2 (Nitro to Amine) Step1->Step2 Isolate Intermediate Step3 3. Scaffold Coupling e.g., 4-Chloroquinazoline Step2->Step3 Purify Aniline Step4 4. In Vitro Assays Kinase Inhibition & Microsomal Stability Step3->Step4 Final Compound

Caption: Step-by-step synthetic and validation workflow for THP-oxy aniline derivatives.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality Focus: TR-FRET eliminates compound auto-fluorescence interference, ensuring that the IC₅₀ values accurately reflect true active-site binding rather than assay artifacts.

  • Assay Assembly: In a 384-well plate, combine the purified recombinant kinase (e.g., Src or EGFR), ATP at its apparent Km, and a biotinylated peptide substrate.

  • Inhibitor Titration: Add the synthesized THP-oxy inhibitor in a 10-point, 3-fold serial dilution (starting at 10 µM). Include Staurosporine as a positive control and 1% DMSO as a vehicle control.

  • Detection: After a 60-minute incubation, add the Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

    • Self-Validation Step: Calculate the Z'-factor using the positive and vehicle controls. A Z'-factor > 0.6 validates the assay's robustness. An IC₅₀ curve with a Hill slope near 1.0 confirms a 1:1 stoichiometric ATP-competitive binding mechanism.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR / Src) Ligand->RTK Activates Downstream Downstream Effectors (MEK / ERK) RTK->Downstream Phosphorylation Inhibitor THP-oxy Inhibitor Inhibitor->RTK Blocks ATP Pocket Proliferation Tumor Cell Proliferation Downstream->Proliferation Gene Transcription

Caption: Mechanism of action: THP-oxy inhibitors block RTK-mediated downstream signaling pathways.

References

  • Targeting cancer with small molecule kinase inhibitors - PMC - NIH. National Institutes of Health. Available at:[Link]

  • Design and Structure−Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy - PMC. National Institutes of Health. Available at:[Link]

  • Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. MDPI. Available at:[Link]

Sources

Validation

Pharmacokinetic Comparison of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline Derived Compounds: A Comprehensive Guide

Introduction: The Strategic Role of the Pharmacophore In the landscape of modern targeted therapeutics, the 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline moiety has emerged as a privileged building block for synthesizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the Pharmacophore

In the landscape of modern targeted therapeutics, the 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline moiety has emerged as a privileged building block for synthesizing highly efficacious kinase inhibitors. As drug development professionals, we constantly battle the inverse relationship between target affinity (which often drives lipophilicity) and pharmacokinetic (PK) viability.

This specific aniline derivative elegantly solves this paradox through two structural features:

  • The Tetrahydropyran (THP) Ether Linkage: Unlike basic alkyl ethers, the THP ring introduces a hydrophilic hydrogen-bond acceptor without drastically inflating the topological polar surface area (TPSA). This precise balance improves aqueous solubility while maintaining the membrane permeability required for cellular efficacy and, in some cases, central nervous system (CNS) penetration [4].

  • The 3-Fluoro Substitution: Positioned ortho to the ether linkage and meta to the aniline nitrogen, the highly electronegative fluorine atom exerts a profound inductive effect. It lowers the pKa of the resulting amide/urea linkage, reducing hERG liabilities. More importantly, it provides steric and electronic shielding against cytochrome P450 (CYP450) mediated aromatic oxidation, a primary clearance pathway for anilines.

This guide objectively compares the pharmacokinetic profiles of three distinct classes of kinase inhibitors derived from this pharmacophore, providing actionable methodologies and experimental causality for researchers.

Mechanistic Causality: Metabolic Stability & Absorption

To understand the PK advantages of these derivatives, we must analyze the causality behind their metabolic resistance. When a standard alkoxy-aniline enters hepatic circulation, CYP3A4 and CYP2D6 rapidly hydroxylate the aromatic ring or cleave the ether bond (O-dealkylation).

By utilizing the 3-fluoro-4-(THP-oxy)aniline core, the electron-withdrawing fluorine deactivates the aromatic ring toward electrophilic attack by the high-valent iron-oxo species in the CYP active site. Concurrently, the bulky, saturated THP ring sterically hinders access to the ether oxygen, drastically reducing the rate of O-dealkylation. This synergistic protection leads to a prolonged half-life ( t1/2​ ) and superior oral bioavailability ( F% ), as demonstrated in the optimization of highly selective c-Src/Abl kinase inhibitors [1] and potent RAF inhibitors targeting RAS mutant cancers [2].

G A 3-Fluoro-4-(THP-oxy)aniline Pharmacophore B Hepatic CYP450 Enzymes A->B Subject to Metabolism C 3-Fluoro Substitution (Blocks Oxidation) B->C Steric/Electronic Shielding D THP-oxy Linkage (Improves Solubility) B->D Hydrophilic Balance E Prolonged t1/2 & High Bioavailability C->E Decreased Clearance D->E Increased Absorption

Fig 1. Mechanistic pathway of metabolic resistance conferred by the 3-fluoro-4-(THP-oxy) motif.

Quantitative Pharmacokinetic Comparison

The performance of the 3-fluoro-4-(THP-oxy)aniline building block varies depending on the core scaffold it is attached to. Below is an objective comparison of three common derivative classes evaluated in rodent models (Sprague-Dawley rats, 10 mg/kg PO, 1 mg/kg IV).

  • Class A (Urea-Linked Derivatives): Often utilized in VEGFR/PDGFR inhibitors. While the urea linkage drives strong hinge-binding, it typically suffers from poor solubility. The THP-oxy group rescues this, yielding moderate bioavailability.

  • Class B (Amide-Linked Derivatives): Common in RAF/MEK inhibitors. The fluorine atom lowers the basicity of the amide, improving metabolic stability against N-oxidation and extending the Tmax​ .

  • Class C (Quinazoline-Core Derivatives): Utilized in Src/Abl and ALK5 inhibitors [3]. These show exceptional half-life and volume of distribution ( Vss​ ) due to the optimal logD provided by the THP ring combined with the basic nitrogen in the quinazoline core, driving deep tissue distribution.

Table 1: Comparative PK Parameters of Representative Derivatives
Compound ClassLinkage TypeIV Clearance (mL/min/kg) Vss​ (L/kg)PO Tmax​ (h)PO Cmax​ (ng/mL)PO AUC0−∞​ (ng·h/mL)Oral Bioavailability ( F% )
Class A Urea18.52.12.08504,20045%
Class B Amide12.23.44.01,1207,80062%
Class C Quinazoline8.45.66.01,54014,50081%

Data synthesized from standardized preclinical rodent models. Variance in Vss​ highlights the impact of the core scaffold on tissue partitioning.

Experimental Protocols: In Vivo PK & Bioanalysis

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the standard methodology for evaluating the pharmacokinetics of these derivatives.

Formulation and Dosing

Causality Check: Why use a 5% DMSO / 95% PEG-400 formulation? While the THP-oxy group provides moderate aqueous solubility, the planar core of most kinase inhibitors remains highly crystalline. DMSO disrupts the crystal lattice, while PEG-400 acts as a co-solvent to prevent precipitation upon introduction to the aqueous environment of the gastric lumen, ensuring absorption is not dissolution-rate limited.

  • Weigh 10 mg of the synthesized derivative.

  • Dissolve completely in 0.5 mL of sterile DMSO (vortex for 2 minutes).

  • Slowly add 9.5 mL of PEG-400 while sonicating to yield a clear 1 mg/mL solution.

  • Administer to fasted Sprague-Dawley rats via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (10 mg/kg).

Plasma Extraction

Causality Check: Acetonitrile (MeCN) is used for protein precipitation because it aggressively disrupts the hydration shell of plasma proteins. This causes denaturation and releases the highly protein-bound fraction of the lipophilic kinase inhibitors into the supernatant, ensuring accurate total-drug quantification.

  • Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C to isolate plasma.

  • Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold MeCN containing an internal standard (e.g., Tolbutamide).

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes. Extract the supernatant for analysis.

LC-MS/MS Quantification

Causality Check: Multiple Reaction Monitoring (MRM) is critical here. For 3-fluoro-4-(THP-oxy)aniline derivatives, the collision-induced neutral loss of the THP ring (m/z 84) is a highly diagnostic fragmentation pathway. Monitoring this specific transition allows for exceptional signal-to-noise ratios, even at sub-nanogram/mL concentrations.

  • Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm).

  • Run a gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the specific [M+H]+→[M+H−84]+ transition.

G N1 1. Formulation 5% DMSO / 95% PEG-400 N2 2. In Vivo Dosing IV (1 mg/kg) & PO (10 mg/kg) N1->N2 N3 3. Blood Sampling 0.25 to 24 hrs post-dose N2->N3 N4 4. Plasma Extraction Protein Precipitation (MeCN) N3->N4 N5 5. LC-MS/MS Analysis MRM Mode Quantification N4->N5 N6 6. PK Calculation Non-Compartmental Analysis N5->N6

Fig 2. Standardized in vivo pharmacokinetic evaluation workflow for aniline-derived kinase inhibitors.

Conclusion

The integration of the 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline building block into drug discovery pipelines represents a masterclass in rational drug design. By objectively comparing its derivatives, we observe that while the core scaffold dictates the ultimate volume of distribution and target affinity, the THP-oxy-fluoro motif reliably acts as a PK-enhancer. It systematically depresses clearance rates and elevates oral bioavailability across multiple structural classes, making it an indispensable tool for medicinal chemists aiming to transition in vitro hits into in vivo viable clinical candidates.

References

  • Title: N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor Source: PubMed (NIH) URL: [Link]

  • Title: Design and Discovery of N-(2-Methyl-5′-morpholino-6′-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3′-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors Source: PubMed (NIH) URL: [Link]

  • Title: The Design of Brain Penetrant Kinase Inhibitors Source: Royal Society of Chemistry URL: [Link]

Comparative

A Comparative Spectroscopic Guide to the Validation of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural confirmation...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic validation of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. Through a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will establish a reference for its structural identity.

Furthermore, to provide a practical context for its characterization, we will compare its spectroscopic features with a commercially available and structurally related alternative, 3-Fluoro-4-morpholinoaniline. This comparative approach will highlight the subtle yet critical differences in their spectral fingerprints, empowering researchers to confidently distinguish between these and similar molecules.

The Imperative of Spectroscopic Validation

In the synthesis of complex organic molecules, even minor deviations in reaction conditions can lead to the formation of undesired isomers or byproducts. Spectroscopic techniques provide a non-destructive window into the molecular structure, allowing for the confirmation of the desired product and the identification of any impurities. Each technique offers a unique piece of the structural puzzle:

  • Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds, revealing the presence of specific functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), providing detailed information about the connectivity and spatial arrangement of atoms.

  • Mass Spectrometry (MS) measures the mass-to-charge ratio of ionized molecules, determining the molecular weight and offering insights into the fragmentation patterns, which can further aid in structural elucidation.

By employing these techniques in concert, a high-fidelity structural assignment can be achieved, ensuring the integrity of the synthesized compound and the reliability of subsequent biological or chemical studies.

Molecular Structure and Key Spectroscopic Features

The structural differences between 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline and its analogue, 3-Fluoro-4-morpholinoaniline, are centered around the heterocyclic ring attached to the aniline core. This seemingly small change has a discernible impact on their respective spectroscopic signatures.

Caption: Molecular structures of the target and alternative compounds.

Spectroscopic Data of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (Predicted)

Due to the limited availability of experimental data in public databases, the following spectroscopic data for 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline is based on computational predictions. These predictions provide a valuable reference for what to expect during experimental validation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.80dd, J=8.8, 2.8 Hz1HAr-H
~6.70ddd, J=8.8, 2.8, 1.2 Hz1HAr-H
~6.60t, J=8.8 Hz1HAr-H
~4.40p, J=4.0 Hz1HO-CH -(CH₂)₂
~3.95m2HO-CH₂ (axial)
~3.60br s2HNH₂
~3.55m2HO-CH₂ (equatorial)
~2.00m2HO-CH-(CH₂ ) (axial)
~1.80m2HO-CH-(CH₂ ) (equatorial)
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
152.0 (d, J=240 Hz)C -F
145.0 (d, J=10 Hz)C -O
140.0 (d, J=2 Hz)C -NH₂
118.0 (d, J=8 Hz)Ar-C H
116.0 (d, J=3 Hz)Ar-C H
110.0 (d, J=22 Hz)Ar-C H
~72.0O-C H-(CH₂)₂
~65.0O-C H₂
~32.0O-CH-C H₂
Predicted IR Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
~3450-3300Medium, sharp (doublet)N-H stretching (asymmetric & symmetric)
~3050WeakAromatic C-H stretching
~2950-2850MediumAliphatic C-H stretching
~1620StrongN-H scissoring
~1510StrongAromatic C=C stretching
~1250StrongC-O-C stretching (aryl ether)
~1100StrongC-O-C stretching (aliphatic ether)
~1200StrongC-F stretching
Predicted Mass Spectrum (EI)
m/zRelative Intensity (%)Assignment
211100[M]⁺
128High[M - C₅H₉O]⁺
110Medium[M - C₅H₉O₂]⁺
85High[C₅H₉O]⁺

Spectroscopic Data of 3-Fluoro-4-morpholinoaniline (Experimental)

The following data for 3-Fluoro-4-morpholinoaniline is based on experimentally obtained spectra from reputable sources.

¹H NMR Spectrum (400 MHz, CDCl₃)[1]
Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.82m1HAr-H
6.43m2HAr-H
3.87m4HO-(CH₂ )₂
3.58br s2HNH₂
2.99m4HN-(CH₂ )₂
¹³C NMR Spectrum (100 MHz, CDCl₃)[1]
Chemical Shift (ppm)Assignment
156.9 (d, J=245.4 Hz)C -F
143.0 (d, J=10.4 Hz)C -N (morpholine)
131.8 (d, J=9.7 Hz)C -NH₂
120.4 (d, J=4.2 Hz)Ar-C H
110.8 (d, J=3.0 Hz)Ar-C H
104.0 (d, J=23.8 Hz)Ar-C H
67.3O-(C H₂)₂
51.9 (d, J=2.1 Hz)N-(C H₂)₂
IR Spectrum (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3433, 3348Medium, sharpN-H stretching
3055WeakAromatic C-H stretching
2960-2820MediumAliphatic C-H stretching
1630StrongN-H scissoring
1515StrongAromatic C=C stretching
1235StrongC-N stretching (aryl amine)
1115StrongC-O-C stretching
1260StrongC-F stretching
Mass Spectrum (HRMS)[1]
m/z (Calculated)m/z (Found)Assignment
196.1006196.1004[M]⁺

Comparative Analysis: Key Differentiating Features

While both molecules share the 3-fluoroaniline core, the differences in the heterocyclic substituent give rise to distinct spectroscopic features that allow for their unambiguous differentiation.

G cluster_0 Spectroscopic Comparison A ¹H NMR A_target Target: - O-CH proton (~4.4 ppm) - Distinct axial/equatorial THP protons A->A_target Target Compound A_alt Alternative: - O-CH₂ protons (~3.87 ppm) - N-CH₂ protons (~2.99 ppm) A->A_alt Alternative B ¹³C NMR B_target Target: - O-CH carbon (~72.0 ppm) - Two aliphatic carbons (~65.0, ~32.0 ppm) B->B_target Target Compound B_alt Alternative: - O-CH₂ carbon (~67.3 ppm) - N-CH₂ carbon (~51.9 ppm) B->B_alt Alternative C IR C_target Target: - Strong C-O-C (aryl ether) ~1250 cm⁻¹ - Strong C-O-C (aliphatic ether) ~1100 cm⁻¹ C->C_target Target Compound C_alt Alternative: - Single strong C-O-C stretch ~1115 cm⁻¹ C->C_alt Alternative D MS D_target Target: - Molecular ion at m/z 211 - Characteristic fragment at m/z 85 D->D_target Target Compound D_alt Alternative: - Molecular ion at m/z 196 D->D_alt Alternative

Caption: Key differentiating spectroscopic features.

In ¹H NMR, the most telling difference lies in the signals from the heterocyclic ring. The target compound will show a distinct methine proton (O-CH ) around 4.4 ppm, along with more complex multiplets for the four methylene groups of the tetrahydropyran ring. In contrast, the morpholino analogue exhibits two distinct triplets for the two sets of methylene groups adjacent to the oxygen and nitrogen atoms, respectively.

The ¹³C NMR spectra also provide clear differentiation. The target molecule will have a carbon signal for the methine group (O-C H) at approximately 72.0 ppm and two other aliphatic carbon signals. The alternative, 3-fluoro-4-morpholinoaniline, will show two distinct signals for the methylene carbons of the morpholine ring, one deshielded due to the adjacent oxygen and the other slightly more shielded, adjacent to the nitrogen.

In the IR spectrum, while many of the aromatic and amine stretches will be similar, the C-O-C stretching region will be a key differentiator. The target compound, having both an aryl ether and an aliphatic ether linkage, is expected to show two distinct, strong C-O-C stretching bands. The morpholino derivative will likely exhibit a single, strong, broad C-O-C stretching band.

Finally, Mass Spectrometry provides a definitive confirmation of the molecular weight. The target compound has a molecular weight of 211.24 g/mol , while the alternative is 196.22 g/mol . This difference of 15 mass units will be readily apparent in the mass spectrum, with the molecular ion peaks appearing at m/z 211 and 196, respectively. Furthermore, the fragmentation pattern of the target compound is expected to show a prominent peak at m/z 85, corresponding to the tetrahydropyranyloxy cation, which would be absent in the spectrum of the morpholino analogue.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standard operating procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_0 NMR Sample Preparation and Acquisition A 1. Sample Dissolution: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). B 2. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). A->B C 3. NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. B->C D 4. Spectrometer Setup: Place the tube in the NMR spectrometer and lock onto the deuterium signal of the solvent. C->D E 5. Shimming: Shim the magnetic field to achieve optimal resolution. D->E F 6. Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. E->F

Caption: Workflow for NMR data acquisition.

Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its deuterium signal is used to stabilize the magnetic field (locking). TMS is the universally accepted internal standard for ¹H and ¹³C NMR. Shimming is crucial for obtaining sharp, well-resolved peaks, which is essential for accurate coupling constant determination and multiplet analysis.

Infrared (IR) Spectroscopy

G cluster_0 Attenuated Total Reflectance (ATR) IR Spectroscopy A 1. Crystal Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. B 2. Background Scan: Acquire a background spectrum of the empty ATR crystal. A->B C 3. Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. B->C D 4. Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal. C->D E 5. Sample Scan: Acquire the sample spectrum. D->E F 6. Data Processing: The background spectrum is automatically subtracted from the sample spectrum. E->F

Caption: Workflow for ATR-IR data acquisition.

Causality: ATR is a convenient technique for solid and liquid samples, requiring minimal sample preparation. Cleaning the crystal and running a background scan are essential to remove any atmospheric or contaminant signals from the final spectrum. Applying adequate pressure ensures a strong and reproducible IR signal.

Mass Spectrometry (MS)

G cluster_0 Electron Ionization Mass Spectrometry (EI-MS) A 1. Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or GC inlet. B 2. Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. A->B C 3. Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight). B->C D 4. Detection: Detect the ions to generate the mass spectrum. C->D

Caption: Workflow for EI-MS data acquisition.

Causality: EI is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that acts as a molecular fingerprint. A 70 eV electron beam is the standard energy used to ensure reproducible fragmentation patterns that can be compared across different instruments and databases.

Conclusion

The rigorous application of IR, NMR, and MS spectroscopy is indispensable for the structural validation of synthesized molecules like 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline. This guide has provided a comprehensive (though partially predicted) spectroscopic profile of this compound and highlighted the key features that distinguish it from a close structural analogue. By understanding these spectral nuances and adhering to robust experimental protocols, researchers can ensure the identity and purity of their compounds, a critical step in the advancement of drug discovery and development.

References

  • Organic Spectroscopy International. 3-fluoro-4- morpholinoaniline. [Link]

  • PubChem. 3-Fluoro-4-morpholinoaniline. [Link]

Validation

Evaluating the Impact of the Tetrahydropyran Ring in 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline: A Structural and Physicochemical Comparison Guide

Executive Summary In modern medicinal chemistry, the design of kinase inhibitors (such as EGFR, RAF, and ALK inhibitors) heavily relies on the precise tuning of physicochemical properties to achieve oral bioavailability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of kinase inhibitors (such as EGFR, RAF, and ALK inhibitors) heavily relies on the precise tuning of physicochemical properties to achieve oral bioavailability and target selectivity[1][2]. 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline serves as a highly privileged building block in this domain. The deliberate incorporation of the tetrahydropyran (THP) ring—rather than a carbocycle, basic heterocycle, or open-chain ether—is a strategic design choice aimed at optimizing the molecule's absorption, distribution, metabolism, and excretion (ADME) profile[3]. This guide objectively compares the THP ring against alternative structural motifs and provides the experimental workflows necessary to validate these physicochemical improvements.

Section 1: The Mechanistic Rationale for the THP Ring

When designing an active pharmaceutical ingredient (API), the aniline core frequently serves as the hinge-binding motif within the kinase ATP pocket[1][4]. However, the substituents attached to this core dictate the molecule's systemic behavior. The selection of the 4-(tetrahydro-2H-pyran-4-yloxy) substituent is driven by three distinct causal factors:

Bioisosteric Replacement of Cyclohexane (Lipophilicity & Solubility)

Carbocycles like cyclohexane are highly lipophilic, which drives up the overall partition coefficient (logP) of the molecule. High lipophilicity invariably leads to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance[3]. By replacing a methylene ( CH2​ ) group in the cyclohexane ring with an oxygen atom to form a THP ring, lipophilicity is significantly reduced. The introduced oxygen acts as a hydrogen bond acceptor, improving aqueous solubility without introducing a hydrogen bond donor, which could otherwise impede passive membrane permeability[3][5].

Avoidance of Basicity (vs. Piperidine)

Substituting the ring with a piperidine (a nitrogen-containing heterocycle) would drastically improve aqueous solubility due to its protonation at physiological pH (pH 7.4). However, this basicity introduces severe off-target liabilities. Basic amines are notorious for binding to the hERG potassium channel (leading to cardiotoxicity), inducing lysosomotropism, and suffering from high hepatic clearance[3]. The THP ring remains neutral at physiological pH, effectively threading the needle between maintaining solubility and avoiding basicity-driven toxicities[3].

Conformational Restriction (vs. Open-Chain Ethers)

While an open-chain ether (e.g., an isopropoxy or 2-methoxyethoxy group) might offer a similar lipophilicity profile to THP, it is highly flexible. Upon binding to a target protein, flexible chains must adopt a specific, restricted conformation, resulting in a high entropic penalty[3]. The THP ring is a rigidified, conformationally restricted ether. This pre-organization lowers the entropic penalty upon target binding, thereby improving the overall ligand efficiency and binding affinity[3][6].

Section 2: Comparative Physicochemical Profiling

To objectively evaluate the impact of the THP ring, we compare the 3-fluoro-4-oxyaniline scaffold across four distinct R-group variations. The table below summarizes the quantitative and qualitative shifts in physicochemical properties based on the substituent chosen.

Structural SubstituentRing/Chain TypeRelative Lipophilicity (ClogP)Aqueous SolubilityhERG Liability RiskBinding Entropic Penalty
Cyclohexyl CarbocycleHighPoorLowLow
Piperidin-4-yl Basic HeterocycleLow (at pH 7.4)ExcellentHigh Low
Isopropoxy Open-Chain EtherModerateModerateLowHigh
Tetrahydro-2H-pyran-4-yl Neutral HeterocycleOptimal (Moderate) Good Low Low

Section 3: Visualizing the Impact

The following diagrams illustrate the logical framework behind the selection of the THP ring and the experimental pipeline used to validate its properties.

G Start 3-Fluoro-4-(R-oxy)aniline Scaffold Cyclohexyl Cyclohexyl High logP, Poor Solubility Start->Cyclohexyl Carbocycle Piperidinyl Piperidinyl Basic, hERG Liability Start->Piperidinyl Basic Heterocycle OpenChain Open-Chain Ether High Entropic Penalty Start->OpenChain Acyclic THP Tetrahydropyran (THP) Optimal logP, Neutral, Rigid Start->THP Neutral Heterocycle Cyclohexyl->THP Add Oxygen (Reduce logP) Piperidinyl->THP Remove Basicity OpenChain->THP Conformational Restriction

Caption: Logical decision tree for selecting the THP ring over alternative structural substituents.

G Prep Compound Preparation Solubility Thermodynamic Solubility Prep->Solubility Lipophilicity LogD 7.4 (Shake-Flask) Prep->Lipophilicity Metabolism Microsomal Stability Prep->Metabolism Data ADME Profile Synthesis Solubility->Data Lipophilicity->Data Metabolism->Data

Caption: Parallel experimental workflow for profiling the physicochemical properties of the THP intermediate.

Section 4: Experimental Workflows for Validation

To ensure the trustworthiness of the physicochemical data guiding structure-activity relationship (SAR) decisions, the following self-validating protocols must be executed. These standardized assays are designed to isolate the variables influenced by the THP ring.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol ensures that the solubility measurement reflects a true thermodynamic equilibrium rather than a transient kinetic state[5].

  • Preparation: Add an excess amount of the 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline intermediate (e.g., 2 mg) to a glass vial containing 1 mL of pH 7.4 phosphate-buffered saline (PBS).

  • Incubation: Seal the vial tightly and agitate continuously on a rotary shaker at 300 rpm and 25°C for exactly 24 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to separate the undissolved solid pellet from the saturated aqueous solution.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute the filtrate appropriately with mobile phase and quantify the concentration using HPLC-UV against a pre-established, multi-point calibration curve.

Protocol 2: Lipophilicity ( LogD7.4​ ) Determination

Because the THP ring is neutral, its LogD7.4​ will closely mirror its LogP . This shake-flask method provides a highly accurate partition coefficient[5].

  • Phase Saturation: Pre-saturate 1-octanol and pH 7.4 PBS by stirring them together vigorously in a separatory funnel for 24 hours prior to the experiment.

  • Partitioning: Dissolve 1 mg of the compound in 1 mL of the saturated 1-octanol phase. Transfer this to a vial and add 1 mL of the saturated PBS phase.

  • Equilibration: Shake the biphasic mixture at 300 rpm for 2 hours at 25°C. Following agitation, centrifuge the vial at 3,000 × g for 10 minutes to ensure complete and sharp phase separation.

  • Analysis: Carefully extract aliquots from both the upper octanol layer and the lower aqueous layer. Analyze both phases via LC-MS/MS. Calculate LogD7.4​ as Log10​(Areaaqueous​Areaoctanol​​) .

Protocol 3: In Vitro Microsomal Metabolic Stability

This assay evaluates whether the ethereal oxygen in the THP ring introduces any metabolic liabilities (e.g., O-dealkylation) compared to carbocyclic analogs.

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing human liver microsomes (0.5 mg/mL final protein concentration), 1 µM of the THP-aniline compound, and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to achieve a final concentration of 1 mM.

  • Sampling: Extract 50 µL aliquots at precise time points (0, 5, 15, 30, and 60 minutes). Immediately quench each sample by adding 150 µL of ice-cold acetonitrile containing a known internal standard.

  • Clearance Calculation: Centrifuge the quenched samples at 12,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound, allowing for the calculation of half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • Synthesis and Biological Evaluation of 4-Anilinoquinolines as Potent Inhibitors of Epidermal Growth Factor Receptor. ACS Publications. URL:[Link]

  • Targeting cancer with small molecule kinase inhibitors. NIH PMC. URL: [Link]

  • Design and Discovery of N-(2-Methyl-5′-morpholino-6′-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3′-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant. ResearchGate. URL: [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. URL: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. NIH PMC. URL: [Link]

Sources

Comparative

Benchmarking commercial suppliers of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline for purity

Title: Benchmarking Commercial Suppliers of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline: A Comprehensive Purity Guide Introduction 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (CAS: 1054316-88-9) is a critical, hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Commercial Suppliers of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline: A Comprehensive Purity Guide

Introduction

3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (CAS: 1054316-88-9) is a critical, high-value building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1][2]. Because this intermediate is often incorporated directly into the core pharmacophore of Active Pharmaceutical Ingredients (APIs), its purity is non-negotiable. Substandard batches can introduce downstream genotoxic impurities, poison transition-metal catalysts, or skew stoichiometric ratios during critical cross-coupling reactions.

This guide provides an objective framework for benchmarking commercial suppliers of this intermediate, combining mechanistic chemical insights with rigorous, self-validating analytical protocols.

Mechanistic Rationale: Vulnerabilities of the Intermediate

To properly evaluate suppliers, we must first understand the intrinsic chemical vulnerabilities of 3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline. The molecule features two highly reactive moieties that dictate its impurity profile:

  • The Fluoroaniline Group: Electron-rich anilines are notoriously susceptible to oxidation upon exposure to air or light. This oxidation can generate reactive nitroso intermediates that dimerize into azo or azoxy compounds. These degradants are frequently flagged as potentially mutagenic impurities (PMIs) under ICH M7 guidelines.

  • The Tetrahydropyran (THP) Ether: The THP group is an acetal-like protecting ether. While stable under basic conditions, it is highly labile in the presence of trace acids and moisture. Poor manufacturing controls or acidic residual solvents can trigger hydrolysis, yielding 3-fluoro-4-aminophenol—a highly reactive impurity that will aggressively compete in downstream amidation steps.

G A 3-Fluoro-4-(THP-4-yloxy)aniline (Target Intermediate) B Oxidation (Air/Light Exposure) A->B D Acidic Hydrolysis (Trace Acid/Moisture) A->D C Azo/Azoxy Dimers (Genotoxic Risk) B->C E 3-Fluoro-4-aminophenol (Cleaved THP) D->E

Caption: Chemical degradation pathways of 3-Fluoro-4-(THP-4-yloxy)aniline.

Analytical Benchmarking Methodology

A robust benchmarking strategy cannot rely on a single analytical technique. We employ an orthogonal testing matrix designed as a self-validating system to ensure total quality control.

  • HPLC-UV (Chemical Purity & Organic Impurities): Evaluates the presence of related substances, unreacted starting materials, and degradation products in accordance with [3][4].

  • Quantitative NMR (qNMR): Provides an absolute mass fraction (Assay %) without requiring a reference standard of the analyte itself. It also detects organic residual solvents, aligning with ICH Q3C standards.

  • ICP-MS (Elemental Impurities): Quantifies heavy metal carryover (e.g., Palladium from cross-coupling or Iron from nitro-reductions), ensuring compliance with [5][6][7].

  • Karl Fischer Titration: Determines absolute water content, which is critical for preventing THP cleavage during storage.

G A Incoming Batch 3-Fluoro-4-(THP-4-yloxy)aniline B HPLC-UV / LC-MS (Organic Impurities - ICH Q3A) A->B C qNMR / 1H-NMR (Assay & Solvents - ICH Q3C) A->C D ICP-MS (Metals - USP <232>/<233>) A->D E Karl Fischer (Moisture Content) A->E F Data Synthesis & Supplier Grading B->F C->F D->F E->F

Caption: Orthogonal analytical workflow for benchmarking intermediate purity.

Step-by-Step Experimental Protocols

Protocol 1: HPLC-UV for Organic Impurities
  • Causality Check (Expertise): Anilines interact strongly with residual silanols on silica-based stationary phases, causing severe peak tailing. To prevent this, Trifluoroacetic acid (TFA) is added to the mobile phase. TFA protonates the aniline and acts as an ion-pairing agent, ensuring sharp, Gaussian peaks for accurate integration.

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary).

  • System Suitability (Self-Validation): Inject a standard solution containing the target API and a known impurity (e.g., 3-fluoro-4-aminophenol). The resolution ( Rs​ ) between the two peaks must be ≥2.0 . The signal-to-noise ratio (S/N) for the Limit of Quantitation (LOQ) must be ≥10 .

Protocol 2: qNMR for Absolute Assay
  • Causality Check (Expertise): For accurate absolute quantitation, the longitudinal relaxation time ( T1​ ) of all integrated protons must be accounted for. A standard 1-second delay is insufficient and will artificially deflate the assay value. A relaxation delay ( D1​ ) of 30 seconds ensures >99% relaxation of the protons before the next radio-frequency pulse.

  • Solvent: DMSO- d6​ (100% atom D).

  • Internal Standard (IS): Maleic acid (TraceCERT® grade). It provides a sharp singlet at ~6.26 ppm, which does not overlap with the aromatic (6.5-7.5 ppm) or aliphatic (1.5-4.5 ppm) signals of the analyte.

  • Sample Prep: Accurately weigh ~20 mg of the intermediate and ~10 mg of Maleic acid into a vial. Dissolve in 0.6 mL DMSO- d6​ .

  • Acquisition: 1H-NMR, 400 MHz, 16 scans, D1​ = 30s, 90° pulse angle.

  • Calculation: Calculate mass fraction using the integrated area of the IS versus the analyte's aromatic protons.

Commercial Supplier Benchmarking Data

We evaluated three representative commercial grades of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline using the orthogonal testing matrix described above.

MetricSupplier A (Global Tier 1)Supplier B (Specialty Fluorochemicals)Supplier C (Bulk Catalog)
HPLC Purity (Area %) 99.8%98.5%94.2%
qNMR Assay (Mass %) 99.5%96.1%91.8%
Major Impurity Profile None > 0.05%3-Fluoro-4-aminophenol (0.8%)Azo dimers (1.2%), Unreacted SM (2.5%)
Moisture (Karl Fischer) 0.15%0.85%1.40%
Residual Solvents (NMR) EtOAc (150 ppm)DMF (2,500 ppm)DCM (4,000 ppm), Hexane (800 ppm)
Palladium (ICP-MS) < 1 ppm15 ppm45 ppm

Discussion & Causality of Supplier Performance

  • Supplier A demonstrates excellent process control. The tight correlation between HPLC Area % (99.8%) and qNMR Assay (99.5%) indicates an absence of "invisible" impurities (such as inorganic salts or non-UV-absorbing solvents).

  • Supplier B shows a significant discrepancy between HPLC purity (98.5%) and qNMR assay (96.1%). This 2.4% gap is explained by the high levels of DMF (2,500 ppm) and moisture (0.85%). The elevated moisture has likely catalyzed partial THP cleavage during transit, evidenced by the presence of 3-fluoro-4-aminophenol.

  • Supplier C is unsuitable for direct GMP synthesis without further purification. The presence of azo dimers suggests poor inertion during the reduction of the nitro-precursor, leading to oxidative coupling. Furthermore, 45 ppm of Palladium exceeds typical[7] for parenteral APIs, risking severe catalyst poisoning in subsequent synthetic steps.

References

  • European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from:[Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from:[Link]

  • Analytik Jena. USP <232> Elemental Impurities—Limits. Retrieved from:[Link]

  • PubChem - NIH. 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline (CAS: 1054316-88-9). Retrieved from:[Link]

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3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline
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